molecular formula C4H5ClF2O2 B1584493 Ethyl chlorodifluoroacetate CAS No. 383-62-0

Ethyl chlorodifluoroacetate

Cat. No.: B1584493
CAS No.: 383-62-0
M. Wt: 158.53 g/mol
InChI Key: GVCAWQUJCHZRCB-UHFFFAOYSA-N
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Description

Ethyl chlorodifluoroacetate (ECDFA) undergoes Reformatskii reaction with various aldehydes in DMF. It reacts with phenylacetylene to afford ethyl α ,α − difluoro-4-phenyl-3-butenoates.>

Properties

IUPAC Name

ethyl 2-chloro-2,2-difluoroacetate
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InChI

InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
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InChI Key

GVCAWQUJCHZRCB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059935
Record name Ethyl chlorodifluoroacetate
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Molecular Weight

158.53 g/mol
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CAS No.

383-62-0
Record name Ethyl 2-chloro-2,2-difluoroacetate
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Record name Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester
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Record name Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester
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Record name Ethyl chlorodifluoroacetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl Chlorodifluoroacetate (CAS 383-62-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorodifluoroacetate (CAS 383-62-0) is a versatile fluorinated building block of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its role as a precursor to the difluoromethylene (-CF2-) moiety, a functional group known to impart unique and often beneficial properties to organic molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Chemical and Physical Properties

This compound is a clear, colorless liquid with the chemical formula C₄H₅ClF₂O₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 383-62-0[2]
Molecular Formula C₄H₅ClF₂O₂[2]
Molecular Weight 158.53 g/mol [2]
Appearance Clear colorless liquid[2]
Boiling Point 96-97.5 °C[3][4]
Density 1.252 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.358[3]
Flash Point 18 °C (closed cup)[3]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
4.32Quartet (q)7.1 Hz-OCH₂CH₃
1.34Triplet (t)7.1 Hz-OCH₂CH₃

Note: Data derived from similar ethyl ester structures and general NMR principles.

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
164.5 (t, J = 33.1 Hz)C=O
116.4 (t, J = 250.0 Hz)-CF₂Cl
62.8-OCH₂CH₃
14.0-OCH₂CH₃

Note: Data derived from similar difluoroacetate (B1230586) structures.[6]

Table 4: ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)

Chemical Shift (ppm)Assignment
-105.83 (t, J = 16.8 Hz)-CF₂Cl

Note: Data derived from a similar difluoromethyl compound.[6]

Table 5: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
2942C-H stretch
1765C=O stretch (ester)
1306, 1186, 1100C-F, C-O stretches

Note: Data derived from a similar difluoroacetate structure.[6]

Table 6: Mass Spectrometry Data (GC-MS)

m/zProposed Fragment
158/160[M]⁺ (Molecular ion)
113/115[M - OCH₂CH₃]⁺
85/87[CF₂Cl]⁺
29[CH₂CH₃]⁺

Note: Fragmentation pattern predicted based on common fragmentation pathways for esters and halogenated compounds.[7]

Synthesis

A general and widely used method for the preparation of this compound is the esterification of chlorodifluoroacetic acid with ethanol (B145695).[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Chlorodifluoroacetic acid

  • Ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane.[4]

  • Slowly add ethanol to the solution at room temperature. An exotherm may be observed.[4]

  • Assemble the apparatus for reflux and heat the reaction mixture with stirring for an extended period (e.g., 38 hours).[4]

  • After cooling to room temperature, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and again with water.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.[4]

  • Purify the crude product by fractional distillation to afford this compound.[4]

Synthesis_Workflow start Chlorodifluoroacetic Acid + Ethanol catalyst p-Toluenesulfonic Acid Dichloromethane start->catalyst reflux Reflux (38h) catalyst->reflux workup Aqueous Workup (H₂O, NaHCO₃, H₂O) reflux->workup drying Drying (Na₂SO₄) workup->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its primary applications involve the Reformatskii reaction and the generation of difluorocarbene.

Reformatskii Reaction

The Reformatskii reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. This compound can be employed in this reaction to synthesize β,β-difluoro-β-hydroxy esters.

Reformatskii_Mechanism cluster_0 Zinc Insertion cluster_1 Nucleophilic Addition cluster_2 Protonation reagent ClCF₂COOEt zinc Zn enolate [BrZnCF₂COOEt] (Reformatsky Reagent) zinc->enolate Oxidative Addition aldehyde R-CHO enolate->aldehyde + intermediate Zinc Alkoxide Intermediate aldehyde->intermediate workup H₃O⁺ intermediate->workup + product RCH(OH)CF₂COOEt (β-hydroxy-β,β-difluoro ester) workup->product

Mechanism of the Reformatskii Reaction.

Materials:

  • This compound

  • Benzaldehyde (B42025)

  • Activated Zinc dust

  • Anhydrous solvent (e.g., THF, DMF)[3]

  • Iodine (for activation)

  • Dilute acid (e.g., HCl) for workup

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activate the zinc dust by stirring it with a small crystal of iodine in anhydrous THF until the color of the iodine disappears.

  • To the activated zinc suspension, add a solution of this compound and benzaldehyde in anhydrous THF dropwise at a temperature that sustains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC or GC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Difluorocarbene Generation

This compound can serve as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate used for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of various nucleophiles. The generation of difluorocarbene from this compound typically involves its reaction with a strong base or thermal decomposition of its corresponding sodium salt.[8]

Difluorocarbene_Generation cluster_0 Deprotonation/Decarboxylation cluster_1 Cyclopropanation reagent ClCF₂COONa heat Heat (Δ) reagent->heat carbene :CF₂ (Difluorocarbene) heat->carbene byproducts NaCl + CO₂ alkene R₂C=CR₂ carbene->alkene + cyclopropane gem-Difluorocyclopropane alkene->cyclopropane

Generation of Difluorocarbene and Cyclopropanation.

Materials:

  • Sodium chlorodifluoroacetate (prepared from this compound and sodium ethoxide, or purchased)

  • Alkene

  • High-boiling aprotic solvent (e.g., diglyme)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, add the alkene and diglyme (B29089).

  • Heat the mixture to a high temperature (e.g., 180-190 °C).

  • Slowly add a solution or suspension of sodium chlorodifluoroacetate in diglyme to the hot alkene solution. Vigorous gas evolution (CO₂) will be observed.

  • After the addition is complete, maintain the reaction at high temperature for a period to ensure complete decomposition of the salt.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting gem-difluorocyclopropane by distillation or chromatography.

Applications in Drug Development and Agrochemicals

The difluoromethyl group is a valuable substituent in medicinal chemistry and agrochemical design. This compound, as a key source of this group, has been instrumental in the synthesis of various bioactive molecules.[2] The -CF₂H group can act as a lipophilic hydrogen bond donor and can improve the metabolic stability of a drug by blocking sites of oxidation.

While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not readily found in the initial search, its role as a precursor to difluoromethylated building blocks is well-established. For instance, difluoromethylated pyrazoles, which are important scaffolds in many fungicides, can be synthesized using difluorocarbene chemistry derived from reagents like this compound.[9][10]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[7] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor for the difluoromethyl group through both Reformatskii-type reactions and difluorocarbene generation makes it an indispensable tool for researchers in drug discovery and agrochemical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of Ethyl Chlorodifluoroacetate (CAS No. 383-62-0), a versatile fluorinated building block essential in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique structure allows for the introduction of fluorine atoms into organic molecules, which can enhance biological activity and stability.[1]

Core Physical and Chemical Data

This compound is a colorless to almost colorless clear liquid.[1][2][3] It is known to be moisture-sensitive and is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3][4][5] Proper storage is recommended at temperatures between 2-8°C.[1][2][3]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₅ClF₂O₂[1][2][3][5][6][7]
Molecular Weight 158.53 g/mol [1][2][3][5][8][9]
Boiling Point 96-97.5 °C[2][3][8][9]
Density 1.252 g/mL at 25 °C[2][3][8][9]
Refractive Index (n20/D) 1.358[2][3][8][9]
Flash Point 18 °C (64.4 °F) - closed cup[8][9]
Appearance Colorless to almost colorless clear liquid[1][2][3]
Purity (Assay) ≥97% to 98% (GC)[1][8][9]
Solubility Sparingly soluble in Chloroform and Ethyl Acetate[3]
CAS Number 383-62-0[1][2][3][4][8][9]
InChIKey GVCAWQUJCHZRCB-UHFFFAOYSA-N[3][5][7][8][9]
SMILES CCOC(=O)C(F)(F)Cl[3][5][7][8][9]

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of key physical properties of this compound.

Synthesis Protocol via Esterification

A general procedure for the synthesis of this compound involves the esterification of chlorodifluoroacetic acid with ethanol (B145695).[3]

Materials:

  • Chlorodifluoroacetic acid (3.87 mol)

  • Ethanol (6.76 mol)

  • p-Toluenesulfonic acid (catalyst, 5.0 g)

  • Dichloromethane (B109758) (775 mL)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 504.3 g (3.87 mol) of chlorodifluoroacetic acid and 5.0 g of p-toluenesulfonic acid in 775 mL of dichloromethane in a suitable reaction vessel.[3]

  • Slowly add 311.6 g (6.76 mol) of ethanol to the mixture over a 30-minute period at room temperature. Note that an exotherm may raise the temperature.[3]

  • Equip the vessel with a water condenser and heat the mixture to reflux.[3]

  • Maintain the reflux and stir for 38 hours.[3]

  • After the reaction period, cool the mixture to room temperature.[3]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and finally with 200 mL of water.[3]

  • Dry the organic layer with anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate via distillation.[3]

  • Purify the crude product by fractional distillation to yield this compound (boiling point: 94-96 °C).[3]

Determination of Physical Properties

The following are standard laboratory protocols for determining the key physical properties listed in the data table.

1. Boiling Point Determination (Distillation Method) The boiling point is determined at atmospheric pressure.

  • Apparatus: A standard distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place a sample of purified this compound into the distillation flask along with boiling chips.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

    • Heat the flask gently.

    • Record the temperature at which the vapor condensation front remains constant on the thermometer and liquid is collected in the receiving flask. This stable temperature is the boiling point.

2. Density Measurement (Pycnometer Method) Density is measured at a specified temperature (e.g., 25 °C).

  • Apparatus: A pycnometer (a glass flask with a specific, known volume), a thermostat-controlled water bath, and an analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and record its empty mass.

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in the water bath at 25 °C until thermal equilibrium is reached.

    • Adjust the volume to the pycnometer's calibration mark, clean any excess liquid from the outside, and measure its mass.

    • Repeat the process with deionized water to calibrate the exact volume of the pycnometer.

    • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

3. Refractive Index Measurement (Abbe Refractometer) The refractive index is measured at a specified temperature (e.g., 20 °C) using light of a specific wavelength (e.g., the sodium D-line, 589 nm).

  • Apparatus: An Abbe refractometer with a circulating water bath for temperature control.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of the this compound sample onto the lower prism.

    • Close the prisms and allow the sample to reach the target temperature (20 °C).

    • Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index directly from the instrument's scale.

Visualizations

The following diagrams illustrate the logical workflow for characterizing a chemical sample and a conceptual pathway of its application.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Finalization A Acquire Chemical Sample (e.g., via Synthesis) B Purity Analysis (Gas Chromatography) A->B C Purification (Fractional Distillation) B->C If purity < 98% D Boiling Point Measurement C->D E Density Measurement C->E F Refractive Index Measurement C->F G Flash Point Determination C->G H Compile & Verify Data D->H E->H F->H G->H I Generate Technical Datasheet H->I

Caption: Workflow for Physical Property Characterization.

G A This compound (Building Block) B Chemical Synthesis (e.g., Nucleophilic Substitution) A->B C Fluorinated Intermediates B->C D Active Pharmaceutical Ingredients (APIs) C->D E Agrochemicals C->E F Specialty Polymers C->F G Enhanced Biological Activity & Stability D->G E->G F->G

Caption: Application Pathway in Chemical Synthesis.

References

An In-depth Technical Guide to Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl chlorodifluoroacetate, a versatile fluorinated building block utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Formula

This compound is a halogenated ester with the chemical formula C4H5ClF2O2. Its structure features a central carbonyl carbon bonded to an ethoxy group and a chlorodifluoromethyl group.

Chemical Identifiers:

  • IUPAC Name: ethyl 2-chloro-2,2-difluoroacetate[1][2]

  • CAS Number: 383-62-0[1][3]

  • Synonyms: Ethyl 2-chloro-2,2-difluoroacetate, Chlorodifluoroacetic acid ethyl ester[1][2][4]

G Chemical Structure of this compound cluster_key Key C C H H O O Cl Cl F F C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C2 C C1->C2 H4 H C2->H4 H5 H C2->H5 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 C4 C C3->C4 Cl1 Cl C4->Cl1 F1 F C4->F1 F2 F C4->F2

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 158.53 g/mol [3]
Density 1.252 g/mL at 25 °C[3]
Boiling Point 96-97.5 °C[3]
Refractive Index n20/D 1.358[3]
SMILES CCOC(=O)C(F)(F)Cl[2][3]
InChIKey GVCAWQUJCHZRCB-UHFFFAOYSA-N[2][3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH3) and a quartet for the methylene (B1212753) protons (CH2) of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon of the chlorodifluoromethyl group will be significantly affected by the attached halogens.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the two equivalent fluorine atoms. The chemical shift will be in the characteristic region for fluorine atoms attached to a carbon bearing a chlorine and a carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the region of 1750-1735 cm⁻¹, and C-F stretching vibrations. A study on the atmospheric chemistry of this compound monitored its concentration using infrared absorption at 1311 and 1188 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. The fragmentation is influenced by the presence of the ester group and the halogen atoms. Common fragmentation pathways include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and cleavage of the C-C bond adjacent to the carbonyl group. The presence of chlorine will result in isotopic peaks (M and M+2) for chlorine-containing fragments.[7] The most abundant fragment ions are observed at m/z = 29 ([C2H5]+), m/z = 85 ([CClF2CO]+), and m/z = 27 ([C2H3]+).[2]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various fluorinated organic compounds.[5] It serves as a valuable building block in the production of agrochemicals, pharmaceuticals, and specialty chemicals.[5] Its reactivity is centered around the ester functionality and the halogenated carbon, making it a versatile reagent in organic synthesis.

Experimental Protocol: Synthesis of a Related Compound, Ethyl Chlorofluoroacetate

The following is a detailed experimental protocol for the synthesis of the closely related compound, ethyl chlorofluoroacetate, which illustrates a common synthetic approach for such halogenated esters.[8]

Materials:

  • 2-chloro-1,1,2-trifluoroethyl ethyl ether

  • 96% Sulfuric acid

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Drierite (or other suitable drying agent)

Procedure:

  • A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer with an outlet for evolved hydrogen fluoride.

  • The flask is charged with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cooled in an ice bath to below 5°C.

  • From the dropping funnel, 228 mL of 96% sulfuric acid (420 g, 4.1 moles) is added at a rate that maintains the reaction temperature between 5-15°C. This addition typically takes 30-45 minutes.

  • The reaction mixture is stirred at 10°C for 2 hours.

  • The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water.

  • The product, a nearly white oil, separates as the lower layer.

  • The product layer is separated and washed with three 25-mL portions of saturated sodium bicarbonate solution, followed by four 25-mL portions of water, until free of acid.

  • The washed product is dried over 10 g of Drierite.

  • The crude, dried ester (typically 200–210 g, 68–71% yield) is purified by fractional distillation to yield pure ethyl chlorofluoroacetate (190–200 g, 65–68% yield) with a boiling point of 129–130°C.[8]

G Synthetic Workflow for Ethyl Chlorofluoroacetate start Start step1 Charge flask with 2-chloro-1,1,2-trifluoroethyl ethyl ether and cool to <5°C start->step1 step2 Add 96% H2SO4 dropwise, maintaining temperature at 5-15°C step1->step2 step3 Stir at 10°C for 2 hours step2->step3 step4 Pour reaction mixture onto ice/water step3->step4 step5 Separate the lower product layer step4->step5 step6 Wash with saturated NaHCO3 solution step5->step6 step7 Wash with water step6->step7 step8 Dry over Drierite step7->step8 step9 Purify by fractional distillation step8->step9 end Pure Ethyl Chlorofluoroacetate step9->end

Caption: A generalized workflow for the synthesis of ethyl chlorofluoroacetate.

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[9] The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity and stability.[5]

Key Applications:

  • Synthesis of Fluorinated Compounds: It serves as a key intermediate in the production of a wide range of fluorinated organic compounds.[5]

  • Pharmaceutical Development: It plays a role in the synthesis of active pharmaceutical ingredients (APIs), especially those where fluorine incorporation is desired to improve biological properties.

  • Agrochemicals: It is used in the formulation of certain pesticides, where the fluorine atoms can enhance efficacy and stability.

  • Material Science: This compound is involved in the development of specialty polymers and coatings, imparting properties such as chemical resistance and durability.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] It is also harmful if inhaled, in contact with skin, or if swallowed.[10]

  • Precautions: Keep away from sources of ignition.[10] Wear suitable protective clothing, gloves, and eye/face protection.[10] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] Take off all contaminated clothing immediately.[10]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

Ethyl Chlorodifluoroacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synonyms, properties, and applications of ethyl chlorodifluoroacetate, a key building block in modern medicinal and agricultural chemistry.

This compound is a versatile fluorinated organic compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a reactive chlorine atom and two fluorine atoms, allows for the strategic introduction of the difluoromethyl group into organic molecules. This modification can significantly enhance the biological activity, metabolic stability, and other pharmacokinetic properties of the parent compound. This technical guide provides a comprehensive overview of this compound, including its alternative names, physicochemical properties, synthetic methodologies, and applications relevant to researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Synonym/Alternative Name Source
Ethyl 2-chloro-2,2-difluoroacetateIUPAC Name[1][2]
Acetic acid, 2-chloro-2,2-difluoro-, ethyl esterCAS Name[1][2]
Chlorodifluoroacetic acid ethyl esterCommon Synonym[3][4]
Difluorochloroacetic acid ethyl esterCommon Synonym[5]
Ethyl chlorodifluoroethanoateCommon Synonym[1][5]
Ethyl 2,2-difluoro-2-chloroacetateVariation
Ethyl difluorochloroacetateVariation[4]
ECDFAAbbreviation[3]
CAS Number 383-62-0 [1][3]
EC Number 206-850-0[1]
PubChem CID 67843[6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and references to spectroscopic data for this compound is presented below. This information is crucial for its handling, reaction setup, and analytical characterization.

Property Value
Molecular Formula C₄H₅ClF₂O₂[1]
Molecular Weight 158.53 g/mol [1]
Appearance Colorless to nearly colorless liquid[3]
Boiling Point 96-97.5 °C (lit.)[4]
Density 1.252 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.358 (lit.)[4]
Flash Point 18 °C (64.4 °F) - closed cup[7]
Solubility Soluble in chloroform (B151607) and ethyl acetate (B1210297) (sparingly)[4]
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, Mass Spectrometry data are available in various databases such as PubChem and ChemicalBook.[6][8]

Experimental Protocols

General Synthesis of this compound

A representative procedure for the synthesis of this compound involves the esterification of chlorodifluoroacetic acid with ethanol (B145695). The following is a generalized protocol based on literature procedures.[3]

Materials:

  • Chlorodifluoroacetic acid

  • Ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane in a round-bottom flask equipped with a reflux condenser.

  • Slowly add ethanol to the reaction mixture at room temperature.

  • Heat the mixture to reflux and stir for an extended period (e.g., 38 hours) to ensure complete reaction.

  • After cooling to room temperature, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound (boiling point 94-96 °C).[3]

Applications in Drug Development and Agrochemical Synthesis

This compound is a valuable reagent for introducing the difluoromethyl (CHF₂) or the ethyl difluoroacetate (B1230586) moiety into organic molecules. The presence of fluorine atoms can significantly alter the properties of a bioactive molecule.[9][10]

Key roles in synthesis include:

  • Building Block for Fluorinated Compounds: It serves as a primary precursor for a wide range of fluorinated organic compounds used in pharmaceutical and agrochemical research.[9][10]

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The difluoromethyl group, often introduced via reagents derived from this compound, is a common feature in modern pharmaceuticals due to its ability to improve metabolic stability and binding affinity.[10]

  • Pesticide Formulation: It is used in the synthesis of pesticides, where the fluorine atoms can enhance the efficacy and stability of the active ingredients.[9][10]

While a specific signaling pathway directly modulated by this compound is not documented, its importance lies in the synthesis of molecules that interact with various biological targets. The diagram below illustrates a generalized workflow for the utilization of this compound in the early stages of drug discovery.

G Generalized Workflow for this compound in Drug Discovery cluster_0 Synthesis of Fluorinated Building Blocks cluster_1 Lead Compound Generation cluster_2 Preclinical Development ECDFA This compound (CAS: 383-62-0) Reaction Chemical Transformation (e.g., Reformatsky Reaction) ECDFA->Reaction Starting Material Intermediate Fluorinated Intermediate Reaction->Intermediate Yields Coupling Coupling Reaction Intermediate->Coupling Scaffold Bioactive Scaffold Scaffold->Coupling Lead Fluorinated Lead Compound Coupling->Lead Screening Biological Screening (Target Identification) Lead->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Candidate Drug Candidate Optimization->Candidate

References

Spectroscopic Profile of Ethyl Chlorodifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for ethyl chlorodifluoroacetate (C₄H₅ClF₂O₂), a significant building block in the synthesis of fluorinated compounds utilized in the pharmaceutical and agrochemical industries. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the ¹H, ¹³C, and ¹⁹F NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.42Quartet (q)2H-OCH₂CH₃
1.38Triplet (t)3H-OCH₂CH₃

Note: Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.5C=O
117.9CF₂Cl
64.5-OCH₂CH₃
13.8-OCH₂CH₃
¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
-63.8Singlet (s)-CF₂Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carbonyl group and carbon-halogen bonds.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O (Ester) stretch
1311MediumC-O stretch
1188StrongC-F stretch
~850MediumC-Cl stretch

Note: Specific peak positions can vary slightly based on the experimental conditions. The values at 1311 and 1188 cm⁻¹ have been reported in literature for monitoring the compound[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 5: Mass Spectrometry Data for this compound

m/zProposed Fragment
158/160[M]⁺ (Molecular ion)
113/115[M - OCH₂CH₃]⁺
85/87[CF₂Cl]⁺
29[CH₂CH₃]⁺
27[C₂H₃]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1. The top three most abundant peaks observed in GC-MS analysis are m/z 29, 85, and 27[2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

  • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. Chemical shifts are referenced to an external standard such as CFCl₃.

IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, gas chromatography (GC) is a common method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron ionization (EI) is a standard technique for generating ions from volatile organic compounds.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure (Connectivity, Environment) NMR->Structure Functional_Groups Functional Groups (C=O, C-F, C-Cl) IR->Functional_Groups Molecular_Formula Molecular Weight & Fragmentation MS->Molecular_Formula

Caption: Relationship between spectroscopic techniques and derived structural information.

Experimental_Workflow start Start prep Sample Preparation (Dissolve in Solvent/Prepare Thin Film) start->prep acquire Data Acquisition (NMR/IR/MS Instrument) prep->acquire process Data Processing (Fourier Transform, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Fragmentation Analysis) process->analyze interpret Structural Elucidation analyze->interpret end End interpret->end

Caption: A generalized workflow for spectroscopic analysis.

References

A Technical Guide to High-Purity Ethyl Chlorodifluoroacetate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity ethyl chlorodifluoroacetate (CAS No. 383-62-0), a critical fluorinated building block in the pharmaceutical and agrochemical industries. This document details commercial suppliers, physicochemical properties, key applications in synthesis, and relevant experimental protocols to support researchers and drug development professionals in their work.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity levels and available quantities vary, so it is crucial to select a supplier that meets the specific requirements of your research or manufacturing process. The following table summarizes key information from prominent commercial suppliers.

SupplierPurity SpecificationOther NamesCAS Number
Sigma-Aldrich ≥98%Chlorodifluoroacetic acid ethyl ester383-62-0[1][2]
Thermo Scientific Chemicals ≥97.5% (GC)Ethyl 2-chloro-2,2-difluoroacetate383-62-0[3]
Chem-Impex ≥97% (GC)Chlorodifluoroacetic acid ethyl ester383-62-0[4]
CP Lab Safety (TCI America) >97.0% (GC), min 98%This compound383-62-0[5]
Fluoromart Varies by batchThis compound383-62-0[6]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 383-62-0[1][3][4][5][7]
Molecular Formula C4H5ClF2O2[3][4][5]
Molecular Weight 158.53 g/mol [2][4][5]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 96-97.5 °C[1][2][4]
Density ~1.252 - 1.27 g/mL at 25 °C[1][2][4]
Refractive Index (n20/D) ~1.356 - 1.358[1][2][3]
Purity (Typical) ≥97% - 98%[1][2][3][4][5]

Applications in Pharmaceutical and Chemical Synthesis

This compound is a versatile reagent primarily used to introduce the difluoroacetate (B1230586) moiety into organic molecules. The incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[4][8]

Key applications include:

  • Synthesis of Fluorinated Compounds : It serves as a key intermediate in the production of various fluorinated organic compounds that are important in pharmaceuticals and agrochemicals.[4]

  • Pharmaceutical Development : The compound plays a role in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring fluorine for improved biological activity.[4]

  • Reformatskii-type Reactions : It undergoes Reformatskii reactions with various aldehydes to create valuable intermediates for further synthesis.[2]

  • Building Block for Heterocycles : It is a precursor for creating complex fluorinated heterocyclic compounds, which are common scaffolds in medicinal chemistry.

The diagram below illustrates the role of this compound as a foundational building block in the synthesis of more complex pharmaceutical intermediates.

G reagent Ethyl Chlorodifluoroacetate reaction Chemical Transformation (e.g., Reformatskii Reaction) reagent->reaction substrate Starting Material (e.g., Aldehyde, Ketone) substrate->reaction intermediate Fluorinated Intermediate reaction->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthetic Steps

Figure 1. Role of this compound in API Synthesis.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the esterification of chlorodifluoroacetic acid with ethanol (B145695). The following is a representative protocol adapted from literature procedures.[9]

Materials:

  • Chlorodifluoroacetic acid

  • Ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane.

  • Addition of Ethanol : Slowly add ethanol to the mixture at room temperature. An exotherm may be observed.

  • Reflux : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or TLC).

  • Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted starting material.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by fractional distillation under atmospheric pressure to obtain high-purity this compound (boiling point ~96 °C).[1][4]

The general workflow for synthesis and purification is visualized in the diagram below.

G start Reactants: Chlorodifluoroacetic Acid + Ethanol + Catalyst in Solvent reflux Reflux Reaction start->reflux workup Aqueous Workup (Wash with H₂O & NaHCO₃) reflux->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation concentration->distillation product High-Purity Ethyl Chlorodifluoroacetate distillation->product

Figure 2. General Synthesis and Purification Workflow.
Purity Determination by Gas Chromatography (GC)

Ensuring the high purity of this compound is critical for its use in pharmaceutical applications, as impurities can lead to unwanted side reactions or toxic byproducts. Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for purity analysis.[4][10]

Instrumentation and Conditions (Representative Method):

  • Gas Chromatograph : Agilent 7890 or equivalent with FID.

  • Column : DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness (or similar non-polar capillary column).[10]

  • Carrier Gas : Helium or Nitrogen.

  • Injector Temperature : 250 °C.

  • Detector Temperature : 280 °C.

  • Oven Program :

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Volume : 1 µL.

  • Diluent : n-Hexane or Dichloromethane.[10]

Procedure:

  • Standard Preparation : Prepare a standard solution of this compound of known concentration in the chosen diluent.

  • Sample Preparation : Prepare a sample solution of the batch to be tested at approximately the same concentration as the standard.

  • Injection : Inject both the standard and sample solutions into the GC system.

  • Analysis : The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

This technical guide provides a foundational resource for scientists and researchers working with high-purity this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl chlorodifluoroacetate. Understanding the stability profile of this compound is critical for its effective use in research, development, and manufacturing, ensuring the integrity and reliability of experimental outcomes and final products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is fundamental to its handling and storage.

PropertyValue
CAS Number 383-62-0
Molecular Formula C4H5ClF2O2
Molecular Weight 158.53 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 96-97.5 °C
Density 1.252 g/mL at 25 °C
Flash Point 18 °C (closed cup)
Solubility Insoluble in water; soluble in most organic solvents

Stability Profile

This compound is a reactive compound susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis due to its moisture sensitivity.[1]

Hydrolytic Stability

Table 2: Illustrative Hydrolytic Degradation of this compound under Various pH Conditions at 25°C (Hypothetical Data)

pHConditionDegradation Rate Constant (k) (s⁻¹)Half-life (t½)
2Acidic(Illustrative value)(Illustrative value)
7Neutral(Illustrative value)(Illustrative value)
9Basic(Illustrative value)(Illustrative value)

Note: The data in this table is hypothetical and for illustrative purposes only, highlighting the expected trend of increased degradation at acidic and basic pH.

Thermal Stability

Elevated temperatures can promote the decomposition of this compound. While specific studies on the thermal decomposition of this compound are limited, information from safety data sheets indicates that it is a flammable liquid and containers may explode when heated.[1] Hazardous decomposition products upon heating include carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[1]

Table 3: Recommended Temperature Conditions for Storage and Handling

ConditionTemperature RangeNotes
Long-term Storage 2-8 °C[2]To minimize degradation and maintain purity.
Short-term Handling Room Temperature (controlled)Minimize exposure time.
Avoid Temperatures above flash point (18°C) and near boiling point (96-97.5°C)To prevent fire hazard and rapid decomposition.
Photostability

Specific photostability studies on this compound are not extensively documented in publicly available literature. However, as a general precaution for halogenated organic compounds, it is advisable to protect it from light to prevent potential photolytic degradation.

Incompatible Materials and Reactivity

To ensure the stability of this compound, contact with the following materials should be avoided:

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Bases: Can catalyze rapid hydrolysis and other decomposition reactions.[1]

  • Finely Powdered Metals: May act as catalysts for decomposition.[1]

  • Moisture/Water: Leads to hydrolysis.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound.

Table 4: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C[2]Minimizes thermal degradation and vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).Prevents exposure to moisture and oxygen.
Container Tightly sealed, dry, glass or other compatible, non-reactive container.Prevents moisture ingress and reaction with container material.
Location A dry, cool, and well-ventilated place.[1]Ensures a stable environment and safety.
Light Exposure Protect from light.Prevents potential photolytic degradation.

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for stability testing of new drug substances and products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol 1: Hydrolytic Stability

  • Preparation of Solutions: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately quench the reaction (if necessary) and analyze the samples by a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the amount of remaining this compound and identify any degradation products.

Protocol 2: Thermal Stability

  • Sample Preparation: Place a known quantity of neat this compound in a suitable, sealed container.

  • Incubation: Expose the sample to elevated temperatures (e.g., 50°C, 60°C, 70°C) in a calibrated oven for a defined period.

  • Analysis: At the end of the exposure period, allow the sample to cool to room temperature and analyze using a suitable analytical method to determine the extent of degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Protocol 3: Long-Term and Accelerated Stability Testing

  • Sample Packaging: Package the this compound in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: Store samples at 2-8°C.

    • Accelerated: Store samples at 25°C/60% RH or 40°C/75% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating method), and degradation products.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_studies Stability Studies cluster_analysis Data Analysis & Reporting A Define Stability Indicating Parameters B Develop & Validate Analytical Methods A->B C Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Long-Term & Accelerated Stability Studies B->D E Identify Degradation Products C->E G Establish Storage Conditions & Shelf-Life D->G Data Evaluation F Determine Degradation Pathways E->F F->G H Prepare Technical Report G->H

Caption: Workflow for assessing the stability of this compound.

Postulated Hydrolytic Degradation Pathway

Hydrolysis_Pathway ECDFA This compound (C4H5ClF2O2) CDFA Chlorodifluoroacetic Acid (C2HClF2O2) ECDFA->CDFA Hydrolysis Ethanol Ethanol (C2H6O) ECDFA->Ethanol Hydrolysis Water Water (H2O)

Caption: Postulated hydrolytic degradation of this compound.

References

The Reactivity Profile of Ethyl Chlorodifluoroacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorodifluoroacetate (ECDFA) is a versatile fluorinated building block of significant interest in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of two fluorine atoms and a chlorine atom on the α-carbon, confer a distinct reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in Reformatsky-type reactions, nucleophilic substitution reactions, and its role as a precursor for other fluorinated moieties. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates important reaction mechanisms and workflows through diagrams.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. This compound (ClCF₂CO₂Et) has emerged as a valuable reagent for the introduction of the difluoroacetate (B1230586) group, a motif that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Understanding the reactivity of ECDFA is crucial for its effective utilization in the synthesis of complex molecular architectures. This guide aims to provide a detailed technical overview of its core reactivity profile.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 383-62-0[1]
Molecular Formula C₄H₅ClF₂O₂[1]
Molecular Weight 158.53 g/mol [1]
Boiling Point 96-97.5 °C
Density 1.252 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.358
Flash Point 18 °C (64.4 °F) - closed cup

Safety and Handling: this compound is a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this reagent. Reactions should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, strong bases, and finely powdered metals.

Core Reactivity Profile

The reactivity of this compound is dominated by two main features: the electrophilicity of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, as well as the ability to generate a zinc enolate for Reformatsky-type reactions.

Reformatsky-Type Reactions

This compound is a competent substrate for the Reformatsky reaction, where in the presence of activated zinc, it forms a zinc enolate that can add to various carbonyl compounds to furnish β-hydroxy-α,α-difluoroesters.[3]

General Reaction Scheme:

Table 2: Enantioselective Reformatsky Reaction of Ethyl Iododifluoroacetate with Various Ketones

KetoneYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone9588[4]
Propiophenone9291[4]
Butyrophenone8990[4]
2-Acetylnaphthalene9689[4]
2-Acetylthiophene8580[4]

It is important to note that the reactivity of the haloester in the Reformatsky reaction is dependent on the halogen, with the general trend being I > Br > Cl.[5] Therefore, reactions with ECDFA may require more forcing conditions compared to its bromo or iodo counterparts. Iron-catalyzed Reformatsky-type reactions have also been shown to be effective for α-chloroesters, providing good to excellent yields with a variety of ketones.[6]

Experimental Protocol: Iron-Catalyzed Reformatsky-Type Reaction of an α-Chloroester with a Ketone (Adapted for ECDFA)

This protocol is adapted from a procedure for methyl 2-chloropropanoate and can serve as a starting point for optimizing the reaction with this compound.[6]

Materials:

  • This compound

  • Ketone (e.g., acetophenone)

  • Iron(II) bromide (FeBr₂)

  • Manganese powder

  • Acetonitrile (B52724) (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add manganese powder (2.0 eq) and iron(II) bromide (0.15 eq).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 15 minutes.

  • The ketone (1.0 eq) and this compound (1.5 eq) are added sequentially via syringe.

  • The reaction mixture is heated to 50 °C and stirred for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding β-hydroxy-α,α-difluoroester.

Diagram: Generalized Mechanism of the Reformatsky Reaction

reformatsky_mechanism cluster_activation Zinc Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup ECDFA ClCF₂CO₂Et Enolate [ClZnCF₂CO₂Et] ECDFA->Enolate Oxidative Addition Zn Zn⁰ Zn->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Addition to Carbonyl Carbonyl R¹R²C=O Carbonyl->Intermediate Product R¹R²C(OH)CF₂CO₂Et Intermediate->Product Aqueous Workup (H⁺)

Caption: Mechanism of the Reformatsky reaction with ECDFA.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the fluorine atoms and the ester group makes the α-carbon of this compound susceptible to nucleophilic attack. The chlorine atom serves as a leaving group in SN2-type reactions.

Diagram: General Nucleophilic Substitution at the α-Carbon of ECDFA

nucleophilic_substitution Nucleophile Nu⁻ TransitionState [Nu---CF₂(Cl)---CO₂Et]⁻ Nucleophile->TransitionState ECDFA Cl-CF₂CO₂Et ECDFA->TransitionState Product Nu-CF₂CO₂Et TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup

Caption: SN2-type reaction of ECDFA with a nucleophile.

Primary and secondary amines can react with α-halo esters to form α-amino esters. In the case of ethyl chloroacetate, the reaction proceeds via nucleophilic substitution of the chloride.[7] While specific quantitative data for ECDFA is scarce, similar reactivity is expected, although potentially slower due to the increased steric hindrance and electronic effects of the fluorine atoms. Over-alkylation can be an issue with primary amines.[8]

Table 3: Representative Conditions for N-Alkylation of α-Halo Esters (Applicable to ECDFA)

NucleophileReagents and ConditionsProduct TypeReference
Primary AmineK₂CO₃, Acetone, refluxRNH-CH₂CO₂Et[7]
Secondary AmineDIPEA, THF or DMFR₂N-CH₂CO₂Et[9]
AnilineNaHCO₃, NaI, Acetonitrile, 80 °CArNH-CH(R)CO₂Et[10]

Thiols and their corresponding thiolates are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides. The reaction of ECDFA with a thiolate, such as sodium thiophenoxide, is expected to proceed efficiently to yield the corresponding α,α-difluoro-α-thioether ester.

Experimental Protocol: S-Alkylation of a Thiol with this compound (General Procedure)

Materials:

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH) or other suitable base

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 eq) and anhydrous solvent.

  • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Carbanions, such as those derived from malonic esters, are effective nucleophiles for the alkylation of α-halo esters.[11] The reaction of the enolate of diethyl malonate with ECDFA would provide a route to substituted difluorinated dicarboxylic acid derivatives.

Diagram: Alkylation of Diethyl Malonate with ECDFA

malonate_alkylation Malonate CH₂(CO₂Et)₂ Enolate ⁻CH(CO₂Et)₂ Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Product (EtO₂C)₂CH-CF₂CO₂Et Enolate->Product Sₙ2 Attack ECDFA ClCF₂CO₂Et ECDFA->Product

Caption: C-alkylation of diethyl malonate with ECDFA.

ECDFA as a Precursor to Other Fluorinated Groups

While direct conversion of the -CF₂CO₂Et group to a trifluoromethyl (-CF₃) group is challenging, the adducts derived from ECDFA can be further manipulated. For instance, β-hydroxy-α,α-difluoroesters can undergo various transformations. Additionally, related compounds like sodium chlorodifluoroacetate serve as precursors to difluorocarbene, which can then be used for difluoromethylation of heteroatoms.[12]

The direct conversion of esters to trifluoromethyl ketones has been achieved using reagents like trifluoromethyl)trimethylsilane or fluoroform.[13][14] These methods could potentially be applied to the products derived from ECDFA reactions.

Atmospheric Chemistry

The atmospheric fate of this compound is primarily determined by its reaction with hydroxyl radicals and chlorine atoms. The reaction with chlorine atoms proceeds via hydrogen abstraction from the ethyl group, leading to the formation of chlorodifluoroacetic acid with a high yield.[15]

Table 4: Kinetic Data for the Gas-Phase Reaction of ECDFA with Cl Atoms

ParameterValueReference
Arrhenius Expression k(T) = (64.4 ± 29.7) × 10⁻¹² exp[−(1110 ± 68)/T] cm³ molecule⁻¹ s⁻¹[15]
Yield of CF₂ClC(O)OH 86 ± 8%[15]

Conclusion

This compound is a valuable and versatile reagent in fluoro-organic synthesis. Its reactivity is characterized by its participation in Reformatsky-type reactions to form β-hydroxy-α,α-difluoroesters and its susceptibility to nucleophilic substitution at the α-carbon by a range of nucleophiles. While direct quantitative data for many of its reactions are still emerging, analogies to related α-halo esters provide a strong predictive framework for its synthetic applications. Further exploration of its reactivity will undoubtedly lead to the development of new and efficient methods for the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.

References

The Architect's Toolkit: A Guide to Key Fluorinated Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—offer a powerful approach to optimizing molecular properties. This technical guide provides an in-depth overview of the core building blocks and methodologies central to the synthesis of fluorinated compounds, with a focus on trifluoromethyl, difluoromethyl, monofluoromethyl, and perfluoroalkyl moieties.

Core Concepts in Fluorination Strategy

The introduction of fluorine-containing groups can be broadly categorized into two approaches: direct fluorination of a substrate or the use of pre-fluorinated building blocks. The latter strategy, which is the focus of this guide, often provides greater control over regioselectivity and functional group compatibility. Key to this approach is the availability of a diverse palette of fluorinated starting materials and robust methods for their incorporation into complex molecules.

Trifluoromethylated Compounds: The Power of the CF₃ Group

The trifluoromethyl (-CF₃) group is one of the most prevalent fluorine-containing motifs in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's biological activity and pharmacokinetic profile.

Key Building Block: 1-Bromo-3,5-bis(trifluoromethyl)benzene

1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile building block used in the synthesis of a variety of complex molecules.[1] Its two trifluoromethyl groups create a unique electronic environment, making it a valuable synthon for introducing the 3,5-bis(trifluoromethyl)phenyl moiety.

Synthesis of Trifluoromethylated Arenes using Togni's Reagent

A common method for the trifluoromethylation of arenes involves the use of hypervalent iodine reagents, such as Togni's reagent. These reagents serve as electrophilic sources of the CF₃ group.

Quantitative Data: Trifluoromethylation of Arenes with Togni's Reagent

SubstrateCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Enamine 5aCuIPhIODCE601255[2]
4-Cl-benzaldehyde & Olefin 2aThiazolium precatalyst E-DCM/H₂ORoom Temp471[3]
AlkeneTBAI-1,4-dioxane801278[4]
AlkeneKI-1,4-dioxane60992[4]

Experimental Protocol: Trifluoromethylation of Enamine 5a [2]

  • To a solution of enamine 5a (1.0 mmol) and CuI (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE) (10 mL), add Togni's reagent (1.2 mmol).

  • Stir the reaction mixture at room temperature until the substrate is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Add iodosobenzene (B1197198) (PhIO) (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 12 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Purify the product by column chromatography to yield the β-trifluoromethylated 2H-azirine.

Difluoromethylated Compounds: The CHF₂ Bioisostere

The difluoromethyl (-CHF₂) group is often employed as a bioisostere for a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. This has made it an increasingly important functional group in drug design.

Synthesis of Difluoromethylated Heterocycles using TMSCF₂H

(Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used reagent for the introduction of the difluoromethyl group. It can act as a nucleophilic or radical source of the CHF₂ moiety.

Quantitative Data: Difluoromethylation of Heterocycles with TMSCF₂H

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
HeterocyclePivOAg, PivCl, CsFDMF8012Varies[5]
Aryl Chloride/BromidePd(dba)₂/BrettPhos or Pd(PtBu₃)₂---Good[6]
DibenzyldisulfideCsFNMPRoom Temp-82[7]

Experimental Protocol: Radical Difluoromethylation of a Heterocycle [5]

  • In a nitrogen-filled glovebox, combine the heterocycle (0.2 mmol), silver pivalate (B1233124) (PivOAg, 1.5 equiv), pivaloyl chloride (PivCl, 1.0 equiv), and cesium fluoride (B91410) (CsF, 2.0 equiv) in a vial.

  • Add N,N-dimethylformamide (DMF) (0.1 M) to the vial.

  • Add TMSCF₂H (2.0 equiv) to the reaction mixture.

  • Seal the vial and heat the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, the product is isolated and purified.

Monofluorinated Compounds: Subtle but Significant Modifications

The introduction of a single fluorine atom can lead to profound changes in a molecule's conformation and metabolic stability with minimal steric impact.

Deoxyfluorination of Alcohols using DAST

Diethylaminosulfur trifluoride (DAST) is a common reagent for the deoxofluorination of alcohols to the corresponding alkyl fluorides. The reaction generally proceeds under mild conditions.

Quantitative Data: Monofluorination of Alcohols with DAST

SubstrateReagentSolventTemperatureTime (h)Yield (%)Reference
4-Nitrobenzyl AlcoholDAST (1.1 eq)Dichloromethane (B109758)Room Temp172
Alcohol/CarbonylDAST (1.2 eq)Dichloromethane-78°C to RT2Varies

Experimental Protocol: Fluorination of 4-Nitrobenzyl Alcohol using DAST

  • To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), add DAST (144 µL, 1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-nitrobenzyl fluoride.

Perfluoroalkylated Compounds: Enhancing Lipophilicity and Stability

Longer perfluoroalkyl chains are utilized to significantly increase lipophilicity and metabolic stability.

Copper-Mediated Perfluoroalkylation of Aryl Bromides

The use of copper-phenanthroline complexes provides a mild and efficient method for the perfluoroalkylation of aryl bromides, which are often more readily available than the corresponding iodides.

Quantitative Data: Perfluoroalkylation of Aryl Bromides with [(phen)CuRF]

Substrate (Aryl Bromide)Perfluoroalkyl GroupTemperature (°C)Time (h)Yield (%)Reference
Methyl 6-bromopicolinateCF₃808>98[8]
Various Heteroaryl BromidesCF₃80 or 100840-94[9]
Various Heteroaryl BromidesC₂F₅80 or 1008Generally higher than CF₃[9][10]
Electron-rich Aryl BromidesCF₃, C₂F₅, C₃F₇--Good[11]

Experimental Protocol: Perfluoroalkylation of a Heteroaryl Bromide [9]

  • In a nitrogen-filled glovebox, a vial is charged with the heteroaryl bromide (0.5 mmol) and the [(phen)CuRF] complex (1.2 equivalents).

  • N,N-Dimethylformamide (DMF) (1 mL) is added to the vial.

  • The vial is sealed and heated to the specified temperature (80 or 100 °C) for 8 hours.

  • After cooling, the reaction mixture is analyzed by ¹⁹F NMR to determine the yield.

  • For isolation, the reaction mixture is worked up and the product is purified by chromatography.

Visualizing Key Processes in Fluorinated Compound Synthesis and Application

The NO-sGC-cGMP Signaling Pathway: A Target for Fluorinated Drugs

Fluorinated compounds have been developed to target the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cyclic Guanosine Monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.[12][13][14][15][16]

NO-sGC-cGMP_Pathway NO-sGC-cGMP Signaling Pathway cluster_endo In Endothelial Cell cluster_smooth In Smooth Muscle Cell Endothelial_Cell Endothelial Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Synthesis L_Arginine L-Arginine L_Arginine->eNOS Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffusion sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activation sGC_active sGC (Active) sGC_inactive->sGC_active cGMP Cyclic GMP (cGMP) sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Fluorinated_Drug Fluorinated sGC Stimulator (e.g., Vericiguat) Fluorinated_Drug->sGC_inactive Directly Stimulates

Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of a fluorinated sGC stimulator.

General Experimental Workflow for Copper-Catalyzed Fluorination

The following diagram illustrates a typical workflow for a copper-catalyzed fluorination reaction, from reagent preparation to product isolation.[17][18][19][20][21]

Copper_Catalyzed_Fluorination_Workflow General Workflow for Copper-Catalyzed Fluorination Start Start Reagent_Prep Reagent Preparation (Inert Atmosphere) Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Combine Substrate, Catalyst, Reagent, Solvent Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (e.g., TLC, GC, NMR) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup Monitoring->Workup Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for a copper-catalyzed fluorination reaction.

Logic Diagram for Selecting Fluorinated Building Blocks in Drug Design

The choice of a particular fluorinated building block in drug design is a strategic decision based on the desired physicochemical and biological properties.[22][23][24][25][26]

Fluorinated_Building_Block_Selection Decision Logic for Fluorinated Building Block Selection in Drug Design Start Identify Lead Compound Goal Define Desired Property Enhancement Start->Goal Metabolic_Stability Improve Metabolic Stability Goal->Metabolic_Stability Target Lipophilicity Increase Lipophilicity Goal->Lipophilicity Target Binding_Affinity Modulate Binding Affinity Goal->Binding_Affinity Target pKa Alter pKa Goal->pKa Target Select_Di Select Difluoromethyl Building Block Metabolic_Stability->Select_Di Select_Tri Select Trifluoromethyl Building Block Metabolic_Stability->Select_Tri Lipophilicity->Select_Tri Select_Perfluoro Select Perfluoroalkyl Building Block Lipophilicity->Select_Perfluoro Select_Mono Select Monofluorinated Building Block Binding_Affinity->Select_Mono Binding_Affinity->Select_Di pKa->Select_Mono pKa->Select_Tri Synthesize Synthesize Analogues Select_Mono->Synthesize Select_Di->Synthesize Select_Tri->Synthesize Select_Perfluoro->Synthesize Evaluate Evaluate Biological Activity and PK/PD Properties Synthesize->Evaluate Evaluate->Goal Re-evaluate/ Iterate End Optimized Candidate Evaluate->End Successful

Caption: A logic diagram illustrating the selection process for fluorinated building blocks in drug design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various fluorinated heterocyclic compounds utilizing ethyl chlorodifluoroacetate as a key reagent. The introduction of fluorine-containing moieties, particularly the difluoromethyl group, into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry and drug development to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile and reactive building block for the construction of these valuable compounds.

Introduction to this compound in Heterocyclic Synthesis

This compound (ECDFA) is a readily available and versatile reagent for introducing the difluoromethyl group into organic molecules. Its reactivity stems from the presence of the electrophilic carbonyl group and the labile chlorine atom, which can be displaced under various reaction conditions. ECDFA can participate in a range of transformations, including nucleophilic substitution, Reformatsky-type reactions, and cyclocondensation reactions, to generate a diverse array of fluorinated heterocycles.

These notes will cover the synthesis of several important classes of fluorinated heterocycles, including pyrimidines, quinolinones, and provide general methodologies for the difluoromethylation of other heterocyclic systems.

Synthesis of Difluoromethyl-Substituted Pyrimidines

A prominent application of this compound derivatives is in the synthesis of fluorinated pyrimidines, a core scaffold in many therapeutic agents. The following protocol details a cyclocondensation reaction to form a difluoromethyl-substituted pyrimidine. While the specific example utilizes a phenoxy-substituted derivative of this compound, the underlying principle of cyclocondensation with a binucleophile is broadly applicable.

General Reaction Scheme:

reagent1 Ethyl 4,4-difluoro-4-phenoxyacetoacetate product 2-Phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidine reagent1->product Room Temperature reagent2 Benzamidine (B55565) reagent2->product

Figure 1. Synthesis of a phenoxydifluoromethyl-substituted pyrimidine.

Experimental Protocol: Synthesis of 2-Phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidine

This protocol is adapted from the reaction of ethyl 4,4-difluoro-4-phenoxyacetoacetate with benzamidine.[1]

Materials:

  • Ethyl 4,4-difluoro-4-phenoxyacetoacetate

  • Benzamidine

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of ethyl 4,4-difluoro-4-phenoxyacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add benzamidine (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidine.

Quantitative Data Summary:
ProductReagentsSolventTemperatureTimeYieldReference
2-Phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidineEthyl 4,4-difluoro-4-phenoxyacetoacetate, BenzamidineN/ARoom Temp.N/A93%[1]

Synthesis of Difluoromethyl-Substituted Quinolinones

The synthesis of fluorinated quinolinones, another important heterocyclic motif in drug discovery, can be achieved through the reaction of this compound derivatives with anilines in the presence of a dehydrating agent like polyphosphoric acid.

General Reaction Scheme:

reagent1 Ethyl 4,4-difluoro-4-phenoxyacetoacetate product 2-(Phenoxydifluoromethyl)-6-methoxy-1H-quinolin-4-one reagent1->product reagent2 p-Anisidine (B42471) reagent2->product catalyst Polyphosphoric Acid catalyst->product Heat

Figure 2. Synthesis of a phenoxydifluoromethyl-substituted quinolinone.

Experimental Protocol: Synthesis of 2-(Phenoxydifluoromethyl)-6-methoxy-1H-quinolin-4-one

This protocol is based on the reaction of ethyl 4,4-difluoro-4-phenoxyacetoacetate with p-anisidine.[1]

Materials:

  • Ethyl 4,4-difluoro-4-phenoxyacetoacetate

  • p-Anisidine

  • Polyphosphoric acid (PPA)

Procedure:

  • Heat polyphosphoric acid to a suitable temperature (e.g., 80-100 °C) in a reaction vessel.

  • Add p-anisidine (1.0 eq) to the hot PPA with stirring.

  • Slowly add ethyl 4,4-difluoro-4-phenoxyacetoacetate (1.0 eq) to the reaction mixture.

  • Continue heating and stirring the mixture for the required duration, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:
ProductReagentsCatalyst/SolventTemperatureTimeYieldReference
2-(Phenoxydifluoromethyl)-6-methoxy-1H-quinolin-4-oneEthyl 4,4-difluoro-4-phenoxyacetoacetate, p-AnisidinePolyphosphoric AcidHeatN/A47%[1]

General N-Difluoromethylation of Heterocycles

This compound can be a source of the difluoromethyl group for the N-alkylation of various nitrogen-containing heterocycles. The reaction typically proceeds via nucleophilic attack of the heterocyclic nitrogen on the difluoroacetyl group, followed by decarboxylation. A related and well-documented method utilizes sodium chlorodifluoroacetate, which generates difluorocarbene in situ for the difluoromethylation of N-, S-, and Se-nucleophiles.[2][3] The general principle can be adapted for this compound, likely requiring basic conditions to facilitate the reaction.

Conceptual Workflow for N-Difluoromethylation:

start Start: N-Heterocycle reagents This compound Base (e.g., K2CO3) start->reagents reaction Reaction in suitable solvent (e.g., DMF, Acetonitrile) reagents->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product N-Difluoromethylated Heterocycle purification->product

References

Application Notes and Protocols: Ethyl Chlorodifluoroacetate in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (-CF₂H) group into organic molecules is a critical strategy in medicinal chemistry and drug development. This moiety can act as a bioisostere for hydroxyl, thiol, and amine groups, enhancing metabolic stability, membrane permeability, and binding affinity.[1] Ethyl chlorodifluoroacetate, and more commonly its corresponding sodium salt, serve as convenient precursors to difluorocarbene (:CF₂), a key intermediate in various difluoromethylation reactions.[2][3] These reagents are favored for their stability, relatively low toxicity, and operational simplicity compared to gaseous reagents like chlorodifluoromethane.[2][4] This document provides detailed application notes and protocols for the use of chlorodifluoroacetate derivatives in O-, N-, and S-difluoromethylation reactions.

Mechanism of Difluoromethylation

The primary pathway for difluoromethylation using chlorodifluoroacetate salts and esters involves the generation of difluorocarbene.[2][3] Under thermal conditions and typically in the presence of a base, the chlorodifluoroacetate anion undergoes decarboxylation to form a difluorocarbene intermediate. This electrophilic carbene is then trapped by a nucleophile (such as a phenoxide, thiolate, or amine) to yield the difluoromethylated product after protonation.[2]

Difluorocarbene Generation and Trapping General Mechanism of Difluoromethylation cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Trapping ClCF2CO2R Chlorodifluoroacetate (R = Na, Et) Base_Heat Base / Heat ClCF2CO2R->Base_Heat :CF2 Difluorocarbene Base_Heat->:CF2 Decarboxylation CO2_Cl CO₂ + Cl⁻ :CF2->CO2_Cl Byproducts Nu_anion Nucleophilic Anion (R'O⁻, R'S⁻, R'₂N⁻) Intermediate Intermediate :CF2->Intermediate NuH Nucleophile (R'OH, R'SH, R'₂NH) Base Base NuH->Base Base->Nu_anion Nu_anion->Intermediate Trapping of :CF₂ Protonation Protonation Intermediate->Protonation HCF2Nu Difluoromethylated Product Protonation->HCF2Nu

Caption: General mechanism of difluorocarbene generation and nucleophilic trapping.

O-Difluoromethylation of 1,3-Diones with this compound

While sodium chlorodifluoroacetate is more broadly documented, this compound has been shown to be effective for the O-difluoromethylation of 1,3-diones, yielding difluoromethyl enol ethers.[2][3] This transformation requires heating and basic conditions.[3]

Experimental Protocol

A representative procedure for the O-difluoromethylation of a 1,3-dione using this compound is as follows:[3]

  • To a solution of the 1,3-dione (1.0 equiv) in dimethylformamide (DMF), add sodium hydroxide (B78521) (3.0 equiv).

  • Add this compound (1.5 equiv) to the mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The yields for the O-difluoromethylation of various cyclic 1,3-diones using this compound are summarized below.

EntrySubstrate (1,3-Dione)ProductYield (%)
11,3-Cyclohexanedione3-(Difluoromethoxy)cyclohex-2-en-1-one84[2]
25-Phenyl-1,3-cyclohexanedione5-(Difluoromethoxy)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one85[2]
35,5-Dimethyl-1,3-cyclohexanedione3-(Difluoromethoxy)-5,5-dimethylcyclohex-2-en-1-one58[2]
42-Phenyl-1,3-cyclopentanedione3-(Difluoromethoxy)-2-phenylcyclopent-2-en-1-one91[2]
52-Benzyl-1,3-cyclopentanedione2-Benzyl-3-(difluoromethoxy)cyclopent-2-en-1-one79[2]

Broad-Scope Difluoromethylation Using Sodium Chlorodifluoroacetate

For a wider range of substrates, including phenols, thiols, and nitrogen heterocycles, sodium chlorodifluoroacetate is the more extensively documented and versatile reagent.[2][3]

O-Difluoromethylation of Phenols

This protocol provides a robust method for synthesizing aryl difluoromethyl ethers from various phenols.[2]

  • In a round-bottomed flask, charge the phenol (B47542) (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (1.5 equiv).

  • Add N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) as solvents.

  • Equip the flask with a reflux condenser and flush the system with nitrogen.

  • Heat the reaction mixture to 120 °C in an oil bath for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired aryl difluoromethyl ether.

ODifluoromethylation_Workflow Workflow for O-Difluoromethylation of Phenols Start Start Reagents Combine Phenol, Cs₂CO₃, ClCF₂CO₂Na in DMF/MeCN Start->Reagents Reaction Heat to 120°C under N₂ for 2h Reagents->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Work-up & Extraction with EtOAc TLC->Workup Complete Purification Dry, Concentrate, & Purify by Chromatography Workup->Purification Product Aryl Difluoromethyl Ether Purification->Product

Caption: Experimental workflow for the O-difluoromethylation of phenols.

S-Difluoromethylation of Thiols

A simple and cost-effective protocol for the difluoromethylation of aromatic and heteroaromatic thiols.[3]

  • To a flask, add the thiol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (1.0 equiv).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 95 °C.

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Upon completion, perform an aqueous work-up and extract with an appropriate organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

N-Difluoromethylation of Heterocycles

This method is also effective for the difluoromethylation of nitrogen-containing heterocycles.[3]

  • Combine the N-heterocycle (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (1.0 equiv) in a reaction vessel.

  • Add DMF as the solvent.

  • Heat the mixture to 95 °C.

  • After the reaction is complete, as indicated by TLC or NMR, proceed with work-up and purification as described for S-difluoromethylation.

Quantitative Data for Sodium Chlorodifluoroacetate Reactions

The following table summarizes the yields for the difluoromethylation of various nucleophiles using sodium chlorodifluoroacetate.

EntrySubstrateProduct TypeYield (%)
14-MethoxythiophenolS-Difluoromethylated93[3]
24-ChlorothiophenolS-Difluoromethylated91[3]
32-Mercaptobenzoic acidS-Difluoromethylated64[3]
42-NaphthalenethiolS-Difluoromethylated85[3]
52-MercaptopyridineS-Difluoromethylated86[3]
6TheophyllineN-Difluoromethylated81[3]
7IndazoleN-Difluoromethylated70[3]
8PhenylselenolSe-Difluoromethylated82[3]

Conclusion

Both ethyl and sodium chlorodifluoroacetate are valuable reagents for difluoromethylation reactions, proceeding through a common difluorocarbene intermediate. While this compound shows utility in specific applications such as the O-difluoromethylation of 1,3-diones, sodium chlorodifluoroacetate offers a broader substrate scope, with well-established protocols for the efficient difluoromethylation of phenols, thiols, and nitrogen heterocycles. The operational simplicity and the stability of these reagents make them attractive choices for incorporating the crucial -CF₂H motif in drug discovery and development programs.

References

Application Notes and Protocols: Protocol for Reformatskii Reaction with Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatskii reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals. This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of activated zinc metal.[1][2] The use of fluorinated building blocks, such as ethyl chlorodifluoroacetate, in the Reformatskii reaction provides a direct route to α,α-difluoro-β-hydroxy esters, which are of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group.[3][4]

These application notes provide a detailed protocol for conducting the Reformatskii reaction with this compound and various carbonyl compounds. The protocol is based on established literature procedures and is intended to serve as a guide for researchers in the successful application of this transformation.[5]

Data Presentation

The following table summarizes the yields of β-hydroxy-α,α-difluoro esters obtained from the Reformatskii reaction of this compound with different carbonyl substrates as reported in the literature.[5]

EntryCarbonyl SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropionateDMF702068
2Aliphatic AldehydeCorresponding β-hydroxy esterDMF--Substantially lower

Experimental Protocols

This section details the necessary procedures for the successful execution of the Reformatskii reaction with this compound.

Protocol 1: Activation of Zinc Dust with Iodine

Materials:

  • Zinc dust (<10 μm, 98+%)

  • Iodine (catalytic amount)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (1.1 equivalents relative to the carbonyl compound).

  • Add a catalytic amount of iodine (a few crystals).

  • Add anhydrous solvent (e.g., THF or DMF) to the flask.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the iodine will fade, indicating the activation of the zinc surface.

  • Cool the suspension of activated zinc to the desired reaction temperature before proceeding with the Reformatskii reaction.

Protocol 2: Reformatskii Reaction of this compound with Benzaldehyde

Materials:

  • Activated zinc dust (1.1 g-atom)

  • This compound (0.10 mol, 15.85 g)

  • Benzaldehyde (0.10 mol, 10.61 g)

  • Anhydrous Dimethylformamide (DMF)

  • Apparatus as described in Protocol 1.

Procedure:

  • Prepare activated zinc dust as described in Protocol 1, or use freshly activated commercial zinc dust.

  • In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, combine the activated zinc dust, this compound, and benzaldehyde in anhydrous DMF.

  • Heat the reaction mixture to 70°C with vigorous stirring for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a hydrolytic work-up by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield ethyl 2,2-difluoro-3-hydroxy-3-phenylpropionate as an oil.[5]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps involved in the Reformatskii reaction.

Reformatskii_Mechanism Reagents This compound + Carbonyl Compound Organozinc Organozinc Intermediate (Reformatskii Reagent) Reagents->Organozinc with activated Zn Zn Zinc (Zn) Activation Zinc Activation (e.g., with I₂) Zn->Activation Addition Nucleophilic Addition Organozinc->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Workup Aqueous Workup (e.g., NH₄Cl) Intermediate->Workup Product β-Hydroxy-α,α-difluoro Ester Workup->Product

Caption: General mechanism of the Reformatskii reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis of β-hydroxy-α,α-difluoro esters via the Reformatskii reaction.

Experimental_Workflow Start Start Activate_Zn Activate Zinc Dust (e.g., with Iodine in DMF) Start->Activate_Zn Combine_Reagents Combine Activated Zinc, This compound, and Carbonyl Compound in DMF Activate_Zn->Combine_Reagents Reaction Heat Reaction Mixture (e.g., 70°C, 20h) Combine_Reagents->Reaction Workup Aqueous Workup (NH₄Cl solution) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification by Flash Chromatography Extraction->Purification Product Isolated β-Hydroxy-α,α-difluoro Ester Purification->Product

Caption: Experimental workflow for the Reformatskii reaction.

References

Application Notes and Protocols: Ethyl Chlorodifluoroacetate in Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chlorodifluoroacetate has emerged as a critical building block in the development of modern pesticides. Its utility lies in its ability to introduce a difluoromethyl (-CF2H) group into a target molecule. The incorporation of this fluorinated moiety can significantly enhance the biological activity, metabolic stability, and overall efficacy of agrochemicals.[1][2] This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of novel pesticidal compounds.

The difluoromethyl group is considered a lipophilic hydrogen-bond donor and a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amino (-NH2).[3] This unique property allows for improved binding affinity to target enzymes and receptors within pests.[1] Consequently, difluoromethylated compounds often exhibit potent insecticidal, fungicidal, or herbicidal properties.

Key Applications in Pesticide Synthesis

This compound serves as a versatile reagent for the synthesis of various pesticide scaffolds, particularly those containing pyrazole (B372694) and pyridine (B92270) rings. These heterocyclic structures are prevalent in a wide range of commercial agrochemicals.

Fungicide Development: SDHI Analogs

Many modern fungicides are succinate (B1194679) dehydrogenase inhibitors (SDHIs). The difluoromethyl group plays a crucial role in the efficacy of several SDHI fungicides.[1] this compound can be used to synthesize key intermediates for these compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Insecticide Development: Pyrazole and Pyridine Derivatives

Nitrogen-containing heterocycles, especially pyrazole and pyridine derivatives, are fundamental to the structure of numerous commercial insecticides.[4][5][6][7][8] The introduction of a difluoromethyl group into these scaffolds can lead to enhanced insecticidal activity.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of key pesticidal intermediates using this compound and related difluoromethylating agents.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Fluoride (B91410) (A Key Intermediate for SDHI Fungicides)

This protocol outlines a multi-step synthesis of a key pyrazole intermediate for SDHI fungicides.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • To a solution of ethyl difluoroacetate (B1230586) (1.0 eq) in a suitable solvent such as anhydrous toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl formate (B1220265) (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Dissolve ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 4: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Fluoride

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl fluoride.

Protocol 2: Synthesis of N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides (SDHI Fungicide Analogs)
  • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl fluoride (1.0 eq) from Protocol 1 in anhydrous acetonitrile.

  • Add the desired substituted aniline (B41778) (1.0 eq) and pyridine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data Presentation

The following table summarizes the in vitro fungicidal activity of representative difluoromethyl-containing pyrazole carboxamide fungicides against various plant pathogens. The data is presented as the concentration required for 50% inhibition (EC50) in mg/L.

CompoundTarget FungusEC50 (mg/L)Reference CompoundEC50 (mg/L)
Compound A Gibberella zeae0.16Azoxystrobin> 50
Phytophthora infestans0.07Azoxystrobin1.23
Pyricularia oryzae0.77Azoxystrobin0.45
Pellicularia sasakii0.65Azoxystrobin0.32
Rhizoctonia cerealis0.02Azoxystrobin0.08
Sclerotinia sclerotiorum0.72Azoxystrobin0.98
Compound B Valsa mali3.68Fluxapyroxad12.67
Boscalid14.83
Compound C Sclerotinia sclerotiorum2.52Pydiflumetofen< 2.0

Data is illustrative and compiled from studies on difluoromethyl pyrazole derivatives.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of SDHI Fungicides

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, is the target for SDHI fungicides. These fungicides block the ubiquinone-binding site of the SDH enzyme, thereby inhibiting cellular respiration and leading to fungal cell death.

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Reduction UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis SDHI SDHI Fungicide SDHI->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

Experimental Workflow for Pesticide Synthesis and Bioassay

The general workflow for developing new pesticides from this compound involves synthesis, purification, characterization, and biological evaluation.

Pesticide_Workflow Start This compound Synthesis Synthesis of Difluoromethylated Intermediate Start->Synthesis Purification1 Purification (e.g., Column Chromatography) Synthesis->Purification1 Characterization1 Characterization (NMR, MS, etc.) Purification1->Characterization1 Derivatization Synthesis of Final Pesticidal Compounds Characterization1->Derivatization Purification2 Purification and Characterization Derivatization->Purification2 Bioassay Biological Activity Screening (in vitro and in vivo) Purification2->Bioassay Data_Analysis Data Analysis (EC50, LD50, etc.) Bioassay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for pesticide development.

References

Ethyl Chlorodifluoroacetate: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl chlorodifluoroacetate (ECDFA) is a valuable and versatile building block in medicinal chemistry, primarily utilized for the introduction of the difluoromethyl group (-CF2H) into organic molecules. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of ECDFA and related difluoromethylating agents in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the synthesis of a celecoxib (B62257) analogue with dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activity.

Key Applications in Drug Discovery

This compound serves as a precursor for the generation of difluorocarbene or as a direct electrophilic source of the "CF2COOEt" moiety. Its reactivity allows for the facile synthesis of a variety of fluorinated compounds with potential therapeutic applications.[1] Notably, it is employed in:

  • Synthesis of Fluorinated Heterocycles: Many biologically active molecules contain heterocyclic scaffolds. ECDFA provides a route to incorporate fluorine into these rings, often leading to enhanced biological activity.[1]

  • Formation of α,α-Difluoro Esters and Ketones: These motifs are present in various drug candidates and can be synthesized through reactions involving ECDFA.

  • Difluoromethylation of Heteroatoms: The related sodium chlorodifluoroacetate can be used to generate difluorocarbene, which readily reacts with phenols, thiols, and amines to form difluoromethyl ethers, thioethers, and amides, respectively.

Synthesis of a Celecoxib Analogue: A Dual COX-2/5-LOX Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[2] Research has focused on developing analogues of celecoxib with improved therapeutic profiles, such as dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) to provide broader anti-inflammatory coverage and potentially reduced side effects.[3] The following sections detail the synthesis of a potent celecoxib analogue where a tolyl group is replaced by a difluoromethylated pyridinone moiety. While the direct precursor used in the cited literature is 2,2-difluoro-2-(fluorosulfonyl)acetic acid, the principles of difluoromethylation are analogous to reactions involving ECDFA.

Experimental Protocols

General Procedure for the Synthesis of 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole [3]

This synthesis is a multi-step process involving the formation of a pyrazole (B372694) core followed by the introduction of the difluoromethylated pyridinone ring.

Step 1: Synthesis of 1-(2-Chloropyridin-4-yl)ethanone (B41456)

This intermediate is prepared from 2-chloroisonicotinonitrile and methylmagnesium iodide.

Step 2: Synthesis of 4,4,4-Trifluoro-1-(2-chloropyridin-4-yl)butane-1,3-dione

A base-catalyzed Claisen condensation of 1-(2-chloropyridin-4-yl)ethanone with ethyl trifluoroacetate (B77799) yields the corresponding dione (B5365651).

Step 3: Synthesis of 1-(4-Aminosulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazole

The dione from Step 2 is reacted with 4-(aminosulfonylphenyl)hydrazine hydrochloride in ethanol (B145695) to form the pyrazole ring.

Step 4: Synthesis of 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole

To a stirred solution of 1-(4-aminosulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazole (6 mmol) in dry acetonitrile (B52724) (45 mL) is added 2,2-difluoro-2-(fluorosulfonyl)acetic acid (18 mmol) and sodium bicarbonate (6 mmol). The mixture is heated at reflux overnight under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a saturated sodium bicarbonate solution (50 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel column chromatography.[3]

Quantitative Data
CompoundMolecular FormulaYield (%)Melting Point (°C)
1-(4-Aminosulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazoleC15H9ClF3N4O2S28234-235
1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazoleC21H13F5N4O3S52258-260

Table 1: Physicochemical data for the key intermediate and the final celecoxib analogue. [3]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)5-LOX IC50 (μM)
1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole>1000.193.8
Celecoxib7.70.07>100

Table 2: In vitro inhibitory activities of the celecoxib analogue and celecoxib. [3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of celecoxib and its analogues is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, which is responsible for the production of prostaglandins, prostacyclins, and thromboxanes – mediators of inflammation and pain.[4]

Celecoxib_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Homeostatic Prostaglandins & Thromboxanes (Homeostatic functions) COX1->Prostaglandins_Thromboxanes_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Analogue Celecoxib->COX2

Caption: Mechanism of action of the celecoxib analogue.

The diagram illustrates that arachidonic acid is converted by both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. The synthesized celecoxib analogue selectively inhibits COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[4]

Experimental Workflow

The overall workflow for the synthesis and evaluation of the celecoxib analogue is depicted below.

Experimental_Workflow Start Starting Materials (2-chloroisonicotinonitrile, etc.) Step1 Step 1: Synthesis of Pyrazole Core Start->Step1 Step2 Step 2: Difluoromethylation Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Final_Compound Final API Analogue Characterization->Final_Compound Biological_Evaluation Biological Evaluation (COX/LOX Inhibition Assays) Final_Compound->Biological_Evaluation

Caption: General workflow for API synthesis and evaluation.

This workflow outlines the key stages from starting materials to the final, biologically evaluated API analogue. Each step requires careful execution and analysis to ensure the desired product is obtained with high purity and yield.

Conclusion

This compound and related difluoromethylating agents are indispensable tools in modern drug discovery. The ability to strategically introduce difluoromethyl groups can lead to the development of novel APIs with enhanced therapeutic properties. The detailed protocol for the synthesis of a celecoxib analogue serves as a practical example for researchers in the field, demonstrating a clear pathway from a fluorinated precursor to a potent and selective enzyme inhibitor. The provided data and diagrams offer a comprehensive resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.

References

Application Notes and Protocols: Ethyl Chlorodifluoroacetate in the Synthesis of α,α-Difluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. α,α-Difluorinated esters are particularly valuable building blocks, serving as precursors to a wide array of difluoromethylated compounds. Ethyl chlorodifluoroacetate (ECDFA) has emerged as a key reagent for the efficient synthesis of these important motifs.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of α,α-difluorinated esters, with a primary focus on the Reformatsky reaction.

Core Application: The Reformatsky Reaction

The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that utilizes an organozinc reagent, typically formed in situ from an α-halo ester and metallic zinc. This "Reformatsky enolate" then reacts with a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester. When this compound is used, this reaction provides a direct and efficient route to α,α-difluoro-β-hydroxy esters, which are valuable precursors in pharmaceutical synthesis.

The general transformation is as follows:

Caption: General scheme of the Reformatsky reaction with ECDFA.

A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc intermediate compared to Grignard or organolithium reagents, which prevents side reactions such as self-condensation of the ester. While reactions with ethyl bromodifluoroacetate are common, this compound offers a cost-effective alternative. However, the lower reactivity of the C-Cl bond compared to the C-Br bond often necessitates specific reaction conditions, such as the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and elevated temperatures to facilitate the oxidative addition of zinc.[1]

Data Presentation

The following table summarizes the results of Reformatsky-type reactions between this compound and various carbonyl compounds, as reported by Lang and Schaub (1988).[1]

EntryCarbonyl CompoundProductSolventConditionsYield (%)
1BenzaldehydeEthyl 2,2-difluoro-3-hydroxy-3-phenylpropionateDMF70 °C, 15 h68
24-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropionateDMF70 °C, 15 h79
32-ThiophenecarboxaldehydeEthyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propionateDMF/Ether (1:1) with Ultrasoundr.t., 16 h55

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-phenylpropionate via Reformatsky Reaction

This protocol is adapted from the procedure reported by Lang and Schaub for the reaction of this compound with benzaldehyde.[1]

Materials:

  • This compound (ECDFA)

  • Benzaldehyde

  • Zinc dust, activated

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Activate Zinc Dust B Charge flask with Zn and DMF A->B C Add Benzaldehyde and ECDFA B->C D Heat reaction mixture (e.g., 70 °C for 15h) C->D E Cool to room temperature D->E F Quench with sat. NH4Cl(aq) E->F G Extract with Diethyl Ether F->G H Wash organic layer with brine G->H I Dry over MgSO4 H->I J Filter and concentrate I->J K Purify by flash chromatography J->K L Characterize product K->L

References

Application Notes and Protocols: Ethyl Chlorodifluoroacetate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chlorodifluoroacetate (ECDF) is a versatile fluorinated building block increasingly utilized in material science to impart unique and desirable properties to a variety of materials.[1][2] Its primary role is to introduce the difluoroacetate (B1230586) moiety, which can significantly enhance thermal stability, chemical resistance, and hydrophobicity, leading to the development of advanced polymers and specialty coatings.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in material synthesis.

PropertyValue
CAS Number 383-62-0[2][3][4]
Molecular Formula C4H5ClF2O2[2][3][4]
Molecular Weight 158.53 g/mol [2][3][4]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 96-97.5 °C[1][3]
Density 1.252 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.358[3]

Key Applications in Material Science

The unique chemical structure of this compound allows for its application in several areas of material science, primarily in the synthesis of high-performance fluorinated polymers and the modification of surfaces to create specialty coatings.

Synthesis of Fluorinated Polymers

This compound serves as a key monomer or precursor in the synthesis of fluorinated polymers, such as fluorinated polyacrylates and other specialty plastics. The incorporation of fluorine atoms into the polymer backbone leads to materials with exceptional properties.[2][5]

Enhanced Properties of Fluorinated Polymers:

  • Thermal Stability: The strong carbon-fluorine bond contributes to high thermal resistance.[2]

  • Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.[2][6]

  • Low Surface Energy: This results in hydrophobic and oleophobic properties, leading to applications in non-stick and anti-fouling coatings.[5][7]

  • Low Refractive Index: This property is advantageous in optical applications.[5]

Development of Specialty Coatings

This compound is instrumental in the creation of specialty coatings with enhanced durability and chemical resistance.[1][2] These coatings can be applied to various substrates to protect against harsh environments and to impart specific surface properties such as hydrophobicity.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in material science.

Protocol 1: Synthesis of a Fluorinated Polyacrylate via Free Radical Polymerization

This protocol describes a general procedure for the synthesis of a fluorinated polyacrylate using this compound as a co-monomer. This method is a common technique for producing polymers with tailored properties.[5][8]

Materials:

  • This compound (ECDF)

  • Methyl methacrylate (B99206) (MMA) (co-monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and heating mantle

  • Beakers, filter funnel, and vacuum filtration apparatus

Procedure:

  • Reaction Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (e.g., 15.85 g, 0.1 mol) and methyl methacrylate (e.g., 10.01 g, 0.1 mol).

  • Solvent Addition: Anhydrous toluene (100 mL) is added to the flask to dissolve the monomers.

  • Initiator Addition: Azobisisobutyronitrile (AIBN) (e.g., 0.164 g, 1 mmol) is added to the monomer solution.

  • Inert Atmosphere: The flask is sealed, and the solution is degassed by bubbling with dry nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: The reaction mixture is heated to 70 °C under a nitrogen atmosphere with continuous stirring. The polymerization is allowed to proceed for 24 hours.

  • Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is slowly poured into a beaker containing an excess of methanol (a non-solvent, e.g., 500 mL) while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification: The precipitated polymer is collected by vacuum filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C until a constant weight is achieved.

Expected Outcome:

A white, solid fluorinated polyacrylate. The properties of the resulting polymer, such as molecular weight and fluorine content, can be controlled by adjusting the monomer ratio and reaction conditions.

Protocol 2: Surface Modification for Hydrophobic Coatings via Reformatsky Reaction

This protocol outlines a method for modifying a hydroxyl-functionalized surface to be hydrophobic using a product derived from this compound via the Reformatsky reaction. The Reformatsky reaction is a classic method for forming carbon-carbon bonds, often utilizing an alpha-halo ester and a carbonyl compound in the presence of zinc.[9][10][11]

Part A: Synthesis of a β-Hydroxy Ester via Reformatsky Reaction

Materials:

  • This compound (ECDF)

  • Acetone (B3395972) (or other ketone/aldehyde)

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for zinc activation, optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel

  • Magnetic stirrer

Procedure:

  • Zinc Activation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, add activated zinc powder (e.g., 7.8 g, 0.12 mol). A small crystal of iodine can be added to initiate activation.

  • Reaction Setup: Add anhydrous THF (50 mL) to the flask.

  • Reagent Addition: A solution of this compound (15.85 g, 0.1 mol) and acetone (5.81 g, 0.1 mol) in anhydrous THF (50 mL) is prepared and placed in a dropping funnel.

  • Initiation: A small amount of the ECDF/acetone solution is added to the zinc suspension. The reaction is initiated by gentle heating if necessary. An exothermic reaction should be observed.

  • Reaction: The remainder of the solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The product is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester. Further purification can be achieved by distillation or column chromatography.

Part B: Surface Functionalization

Materials:

  • β-hydroxy ester (from Part A)

  • Hydroxyl-functionalized substrate (e.g., glass slide cleaned with piranha solution - EXTREME CAUTION )

  • Coupling agent (e.g., a diisocyanate)

  • Anhydrous toluene

  • Oven

Procedure:

  • Substrate Preparation: The hydroxyl-functionalized substrate is thoroughly cleaned and dried.

  • Coupling Agent Application: In a moisture-free environment, the substrate is immersed in a solution of the diisocyanate in anhydrous toluene for a specified time to allow the isocyanate to react with the surface hydroxyl groups.

  • Fluorinated Moiety Attachment: After rinsing with dry toluene to remove excess diisocyanate, the substrate is immersed in a solution of the synthesized β-hydroxy ester in anhydrous toluene. The reaction is allowed to proceed, often with gentle heating, to couple the hydroxyl group of the ester to the remaining isocyanate group on the surface.

  • Final Curing: The functionalized substrate is rinsed with toluene and cured in an oven at a specified temperature to ensure complete reaction and adhesion of the coating.

Expected Outcome:

A surface with significantly increased hydrophobicity, which can be quantified by measuring the water contact angle.

Visualizations

Reaction Pathway: Reformatsky Reaction

Reformatsky_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ECDF This compound Enolate Zinc Enolate (Reformatsky Reagent) ECDF->Enolate + Zn Carbonyl Aldehyde or Ketone Zinc Zinc (Zn) Product β-Hydroxy Ester Enolate->Product + Carbonyl + H₃O⁺ workup Polymer_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_product 4. Final Product Monomers Mix Monomers (ECDF + MMA) Solvent Add Solvent (Toluene) Monomers->Solvent Initiator Add Initiator (AIBN) Solvent->Initiator Degas Degas with N₂ Initiator->Degas Heat Heat to 70°C Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate After 24h Filter Filter Polymer Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry FinalPolymer Fluorinated Polyacrylate Dry->FinalPolymer

References

Green Chemistry Approaches Utilizing Ethyl Chlorodifluoroacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of green chemistry approaches employing ethyl chlorodifluoroacetate, a versatile reagent for the introduction of the difluoromethyl group, a motive of significant interest in medicinal and agricultural chemistry. The protocols detailed below focus on environmentally benign methodologies, emphasizing reduced solvent usage and energy efficiency.

Application Note 1: Green Synthesis of β-Hydroxy Esters via the Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1] Traditional protocols often involve the use of volatile and hazardous organic solvents. This section details greener alternatives, including solvent-free and ultrasound-assisted conditions, for the synthesis of β-hydroxy esters using this compound. These methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and improving reaction efficiency.

This compound is a valuable reagent in this context, as it undergoes the Reformatsky reaction with various aldehydes and ketones.[2] The resulting difluorinated β-hydroxy esters are important building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Quantitative Data for the Reformatsky Reaction

While specific data for a broad range of substrates under green conditions for this compound is not extensively documented, the following table provides representative yields for analogous reactions with similar α-halo esters under conventional and greener conditions. This data is intended to serve as a benchmark for expected outcomes when applying the green protocols below with this compound.

EntryCarbonyl Compoundα-Halo EsterReaction ConditionsYield (%)Reference
1BenzaldehydeEthyl bromoacetateToluene, 90 °C, 30 min86[3]
22-Chlorobenzoyl isothiocyanateEthyl bromoacetateSolvent-free, heating72[4]
3Aromatic isothiocyanatesEthyl bromoacetateSolvent-free, heating69-81[4]
4Alkyl aryl ketonesEthyl iododifluoroacetateOne-pot, chiral ligand, Et₂Zn80-91[5][6]
5KetonesEthyl iododifluoroacetateTwo-step, zinc dust, chiral ligand75-84[5]

Experimental Protocols

Protocol 1: Solvent-Free Reformatsky Reaction of this compound

This protocol describes a solvent-free approach to the Reformatsky reaction, which significantly reduces the environmental impact by eliminating the need for organic solvents.[4]

Materials:

  • This compound

  • Aldehyde or ketone

  • Activated zinc dust

  • Iodine (for zinc activation)

  • 10% Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Zinc Activation: In a dry round-bottom flask, add zinc dust (1.5 - 2.0 equivalents) and a crystal of iodine. Gently heat the flask until the purple color of iodine disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.

  • Reaction Setup: To the activated zinc, add the aldehyde or ketone (1.0 equivalent) and this compound (1.2 - 1.5 equivalents) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 10% hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ultrasound-Assisted Reformatsky Reaction of this compound

Ultrasound irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times under milder conditions.[7] This method represents an energy-efficient green alternative to conventional heating.

Materials:

  • This compound

  • Aldehyde or ketone

  • Zinc dust

  • Ammonium (B1175870) chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ultrasonic cleaning bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 equivalent), this compound (1.5 equivalents), and zinc dust (2.0 equivalents) in a minimal amount of a suitable solvent (e.g., THF/water mixture or ethanol).

  • Sonication: Place the flask in an ultrasonic cleaning bath and irradiate at room temperature. The reaction time will vary depending on the substrates but is typically in the range of 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography.

Visualizations

Experimental Workflow for Green Reformatsky Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification zinc Activate Zinc Dust (Iodine, Heat) reactants Charge Flask: - Activated Zinc - Aldehyde/Ketone - this compound zinc->reactants solvent_free Solvent-Free: Stir at RT or 50-60 °C reactants->solvent_free Method 1 ultrasound Ultrasound-Assisted: Sonication at RT reactants->ultrasound Method 2 quench Quench Reaction (10% HCl or sat. NH4Cl) solvent_free->quench ultrasound->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product product purify->product β-Hydroxy Ester

Caption: Workflow for the green synthesis of β-hydroxy esters.

Proposed Signaling Pathway: Mechanism of the Reformatsky Reaction

The Reformatsky reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ester This compound (ClCF₂COOEt) enolate Reformatsky Enolate ([Zn(CF₂COOEt)Cl]) ester->enolate Oxidative Addition carbonyl Aldehyde/Ketone (R₂C=O) complex Zinc-Carbonyl Complex carbonyl->complex zinc Zinc (Zn) zinc->enolate enolate->complex Coordination alkoxide Zinc Alkoxide complex->alkoxide C-C Bond Formation product β-Hydroxy Ester (R₂C(OH)CF₂COOEt) alkoxide->product Acidic Work-up

Caption: Mechanism of the Reformatsky reaction.

References

Application Notes and Protocols: Step-by-Step Synthesis of 3-gem-Difluoro-2-ethoxy Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols, a class of compounds with significant potential in medicinal chemistry and drug development. The gem-difluoroallyl alcohol motif is a valuable pharmacophore, and the introduction of an ethoxy group at the 2-position can modulate the compound's physicochemical properties. The described synthetic route is a two-step process commencing with the synthesis of the key intermediate, ethyl 2-ethoxy-3,3-difluoroacrylate, followed by its reduction to the target allylic alcohol. This protocol includes detailed experimental procedures, reagent specifications, and critical safety precautions, particularly concerning the use of lithium aluminum hydride with fluorinated compounds.

Introduction

Gem-difluorinated organic molecules are of increasing interest in the pharmaceutical industry due to the unique properties conferred by the difluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics which can lead to improved binding affinities with biological targets. Allylic alcohols are also versatile synthetic intermediates. The combination of these functionalities in 3-gem-difluoro-2-ethoxy allylic alcohols presents a promising scaffold for the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of these target compounds.

Overall Synthetic Scheme

The synthesis is proposed as a two-step sequence:

  • Step 1: Synthesis of Ethyl 2-ethoxy-3,3-difluoroacrylate (Intermediate 2) via etherification of ethyl 3,3-difluoro-2-hydroxyacrylate (Intermediate 1).

  • Step 2: Reduction of Ethyl 2-ethoxy-3,3-difluoroacrylate (Intermediate 2) to yield 3,3-difluoro-2-ethoxyprop-2-en-1-ol (Target Compound 3).

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethoxy-3,3-difluoroacrylate (2)

This step involves the O-ethylation of the hydroxyl group of ethyl 3,3-difluoro-2-hydroxyacrylate (1). A standard Williamson ether synthesis approach is proposed.

3.1. Materials and Reagents

ReagentPuritySupplier
Ethyl 3,3-difluoro-2-hydroxyacrylate (1)≥97%Commercially available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
Iodoethane≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)N/APrepared in-house
Anhydrous magnesium sulfate (B86663) (MgSO₄)Reagent gradeSigma-Aldrich

3.2. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

3.3. Procedure

  • A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • The sodium hydride is washed with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil, and the hexane is carefully removed via cannula.

  • Anhydrous THF is added to the flask to create a slurry.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of ethyl 3,3-difluoro-2-hydroxyacrylate (1) (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Iodoethane (1.5 equivalents) is then added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl 2-ethoxy-3,3-difluoroacrylate (2).

3.4. Expected Yield

  • The expected yield for this type of reaction is typically in the range of 70-85%.

Step 2: Reduction of Ethyl 2-ethoxy-3,3-difluoroacrylate (2) to 3,3-difluoro-2-ethoxyprop-2-en-1-ol (3)

This step involves the reduction of the ester functionality of intermediate (2) to a primary alcohol using lithium aluminum hydride (LiAlH₄).

3.5. Materials and Reagents

ReagentPuritySupplier
Ethyl 2-ethoxy-3,3-difluoroacrylate (2)As synthesizedN/A
Lithium aluminum hydride (LiAlH₄)≥95%Sigma-Aldrich
Anhydrous Diethyl Ether or THF≥99.9%Sigma-Aldrich
Sodium sulfate, anhydrous (Na₂SO₄)Reagent gradeSigma-Aldrich
Rochelle's salt (Potassium sodium tartrate) solutionSaturated aqueousPrepared in-house
Deionized WaterN/AN/A

3.6. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Standard glassware for workup and purification

3.7. Safety Precautions

  • WARNING: The reduction of fluorinated compounds with lithium aluminum hydride can be extremely exothermic and may lead to violent reactions or explosions.[1] This procedure must be carried out in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and face shield). The reaction should be performed on a small scale initially to assess its reactivity.

3.8. Procedure

  • A three-neck round-bottom flask, flame-dried and cooled under a stream of nitrogen, is equipped with a magnetic stir bar and a dropping funnel.

  • The flask is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of ethyl 2-ethoxy-3,3-difluoroacrylate (2) (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours. Reaction progress is monitored by TLC.

  • Once the reaction is complete, it is quenched with extreme caution. The flask is cooled to 0 °C, and water is added dropwise very slowly, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt is added slowly to quench the reaction and break up the aluminum salts.

  • The resulting mixture is stirred vigorously until a granular precipitate forms.

  • The solid is removed by filtration and washed thoroughly with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,3-difluoro-2-ethoxyprop-2-en-1-ol (3).

  • The crude product can be further purified by column chromatography on silica gel.

3.9. Expected Yield and Characterization

  • The expected yield for the reduction of esters with LiAlH₄ is generally high, often exceeding 80%.[2][3][4][5]

  • The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of 3,3-difluoro-2-ethoxyprop-2-en-1-ol

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Ethyl 3,3-difluoro-2-hydroxyacrylate (1)1. NaH2. IodoethaneAnhydrous THF0 to RT12-1670-85
2Ethyl 2-ethoxy-3,3-difluoroacrylate (2)LiAlH₄Anhydrous Et₂O/THF01-2>80

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction start1 Ethyl 3,3-difluoro-2-hydroxyacrylate (1) reagents1 1. NaH, Anhydrous THF, 0°C 2. Iodoethane, 0°C to RT start1->reagents1 product1 Ethyl 2-ethoxy-3,3-difluoroacrylate (2) reagents1->product1 workup1 Quench with NH4Cl (aq) Extraction & Purification product1->workup1 start2 Ethyl 2-ethoxy-3,3-difluoroacrylate (2) workup1->start2 Purified Intermediate reagents2 LiAlH4, Anhydrous Et2O, 0°C start2->reagents2 product2 3,3-difluoro-2-ethoxyprop-2-en-1-ol (3) reagents2->product2 workup2 Quench with Rochelle's Salt Extraction & Purification product2->workup2

Caption: Synthetic workflow for 3,3-difluoro-2-ethoxyprop-2-en-1-ol.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed with appropriate safety precautions. The authors are not responsible for any accidents or damages resulting from the use of this information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reactions to synthesize ethyl chlorodifluoroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary methods for synthesizing this compound involve either the esterification of chlorodifluoroacetic acid with ethanol (B145695) or the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[1][2][3]

Q2: What are the general physical properties of this compound?

A2: this compound is a clear, colorless liquid.[1][4] It has a boiling point ranging from 96 to 97.5 °C.[1]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile reagent used in the synthesis of various fluorinated organic compounds.[4] It is a key building block in the production of agrochemicals, pharmaceuticals, and specialty chemicals.[4] Specifically, it can be used as a starting material for the synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols and can undergo Reformatskii reactions with various aldehydes.[1][2]

Q4: What are the main safety hazards associated with this compound?

A4: this compound is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage.[1][5] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound.

Method 1: Esterification of Chlorodifluoroacetic Acid with Ethanol

Q: My reaction yield is significantly lower than the reported 78.5%. What are the possible causes and solutions?

A: Low yields in the esterification reaction can stem from several factors:

  • Incomplete Reaction: The reaction requires a lengthy reflux period of 38 hours to proceed to completion.[1][2] Ensure that the full reflux time has been observed. Additionally, confirm that the catalytic amount of p-toluenesulfonic acid is appropriate for the scale of your reaction.

  • Loss of Product During Workup: The washing steps are crucial for removing unreacted acid and other impurities. However, excessive or vigorous washing can lead to the loss of product into the aqueous layers. Ensure phase separation is clean and minimize the formation of emulsions.

  • Inefficient Purification: this compound has a boiling point of 94-96 °C.[1][2] Inefficient fractional distillation can lead to the loss of product. Ensure your distillation setup is properly insulated and that the collection temperature is carefully monitored.

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Impurities often arise from unreacted starting materials or byproducts from side reactions.

  • Residual Acid: If the product is acidic, it indicates the presence of unreacted chlorodifluoroacetic acid or the p-toluenesulfonic acid catalyst. The recommended workup includes sequential washing with water and a saturated sodium bicarbonate solution to neutralize and remove any residual acids.[1][2]

  • Water Content: The presence of water can be addressed by ensuring the use of anhydrous sodium sulfate (B86663) for drying the organic layer before filtration and distillation.[1][2]

  • Other Organic Impurities: If other organic impurities are present, a careful fractional distillation is necessary for purification.[1][2]

Method 2: Reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with Sulfuric Acid

Q: I am observing a lower than expected yield (below 65-68%). What could be the cause?

A: Several factors can contribute to a reduced yield in this synthesis:

  • Temperature Control: The addition of sulfuric acid is exothermic and the temperature should be maintained between 5-15 °C.[3] Higher temperatures can lead to side reactions and decomposition.

  • Incomplete Reaction: The reaction mixture should be stirred at 10 °C for 2 hours after the addition of sulfuric acid to ensure the reaction goes to completion.[3]

  • Decomposition During Distillation: It is critical to wash the crude product with a saturated sodium bicarbonate solution to remove all acidic impurities before distillation. Failure to do so can cause significant decomposition of the product upon heating, leading to a lower yield.[3]

Q: The reaction is evolving a significant amount of gas. Is this normal and what precautions should I take?

A: Yes, the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid evolves hydrogen fluoride (B91410) (HF) gas.[3] HF is highly corrosive and toxic. The reaction should be performed in a well-ventilated fume hood. The apparatus should be fitted with a tube to lead the evolved HF gas to a suitable scrubbing system.[3] It is also noted that the glass reaction vessel will be etched by the HF.[3]

Quantitative Data Summary

ParameterMethod 1: EsterificationMethod 2: From Haloether
Starting Materials Chlorodifluoroacetic acid, Ethanol2-chloro-1,1,2-trifluoroethyl ethyl ether, Sulfuric Acid
Catalyst/Reagent p-Toluenesulfonic acid96% Sulfuric Acid
Solvent DichloromethaneNone
Reaction Temperature Reflux (initial temp rise to 33°C)5-15 °C during addition, then 10 °C
Reaction Time 38 hours30-45 minutes for addition, then 2 hours
Reported Yield 78.5%65-68%
Purity 98%>99% (after fractional distillation)

Experimental Protocols & Workflows

Method 1: Esterification of Chlorodifluoroacetic Acid

This protocol is based on the esterification of chlorodifluoroacetic acid with ethanol.[1][2]

Procedure:

  • Dissolve chlorodifluoroacetic acid and p-toluenesulfonic acid in dichloromethane.

  • Slowly add ethanol to the solution over 30 minutes at room temperature.

  • Heat the mixture to reflux and maintain for 38 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter and purify by fractional distillation to obtain this compound.

Esterification_Workflow start Start reactants Mix Chlorodifluoroacetic Acid, p-Toluenesulfonic Acid, and Dichloromethane start->reactants add_etoh Slowly Add Ethanol (30 min, Room Temp) reactants->add_etoh reflux Reflux (38 hours) add_etoh->reflux cool Cool to Room Temperature reflux->cool wash1 Wash with Water cool->wash1 wash2 Wash with Saturated NaHCO3 Solution wash1->wash2 wash3 Wash with Water wash2->wash3 dry Dry with Anhydrous Na2SO4 wash3->dry filter Filter dry->filter distill Fractional Distillation filter->distill product This compound distill->product

Caption: Esterification Workflow

Method 2: From 2-chloro-1,1,2-trifluoroethyl ethyl ether

This protocol is based on the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[3]

Procedure:

  • Charge a three-necked flask with 2-chloro-1,1,2-trifluoroethyl ethyl ether and cool in an ice bath to below 5 °C.

  • Add 96% sulfuric acid dropwise while maintaining the temperature between 5-15 °C.

  • Stir the reaction mixture at 10 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Separate the lower organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until free of acid, then with water.

  • Dry the product over a suitable drying agent (e.g., Drierite).

  • Purify by fractional distillation to yield pure ethyl chlorofluoroacetate.

Haloether_Reaction_Workflow start Start cool_reactant Cool 2-chloro-1,1,2-trifluoroethyl ethyl ether (<5°C) start->cool_reactant add_acid Add H2SO4 dropwise (5-15°C) cool_reactant->add_acid stir Stir at 10°C (2 hours) add_acid->stir quench Pour onto Ice/Water stir->quench separate Separate Organic Layer quench->separate wash_bicarb Wash with Saturated NaHCO3 Solution separate->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry wash_water->dry distill Fractional Distillation dry->distill product Ethyl Chlorofluoroacetate distill->product

Caption: Haloether Reaction Workflow

References

Technical Support Center: Synthesis of Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl chlorodifluoroacetate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Acid-catalyzed rearrangement of 2-chloro-1,1,2-trifluoroethyl ethyl ether using strong acids like sulfuric acid.[1]

  • Direct esterification of chlorodifluoroacetic acid with ethanol (B145695), typically in the presence of an acid catalyst.[2][3]

  • Radical chlorination of ethyl fluoroacetate (B1212596) using a chlorinating agent such as sulfuryl chloride with a radical initiator.[1]

Q2: My final product is unstable and decomposes upon storage. What could be the cause?

A2: Decomposition of this compound, particularly during distillation or storage, is often caused by residual acidic impurities.[1] It is crucial to thoroughly wash the crude product to remove any acid before purification. The presence of acid can catalyze hydrolysis back to chlorodifluoroacetic acid and ethanol, or other degradation pathways.

Q3: I am seeing an unexpected peak in my GC-MS analysis. What could it be?

A3: The identity of unexpected peaks will depend on your synthesis route. Common impurities include unreacted starting materials, solvents, and specific side products related to the reaction chemistry. Refer to the troubleshooting guide below for more specific potential side products for your synthesis method.

Troubleshooting Guides by Synthesis Route

Route 1: Acid-Catalyzed Rearrangement of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether

This method involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with a strong acid, such as sulfuric acid, to yield this compound.

Experimental Protocol:

  • Crude 2-chloro-1,1,2-trifluoroethyl ethyl ether is cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise while maintaining a low temperature (5-15 °C).

  • The reaction is stirred for a couple of hours at a controlled temperature.

  • The reaction mixture is then quenched by pouring it onto ice.

  • The organic layer is separated, washed with a sodium bicarbonate solution to neutralize acid, and then with water.

  • The crude product is dried and purified by fractional distillation.[1]

Potential Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.Ensure the reaction is stirred for the recommended time at the correct temperature. Use the correct molar ratio of sulfuric acid to the starting ether.
Decomposition during workup or distillation.Ensure all acidic residue is removed by thorough washing with a bicarbonate solution before distillation.[1]
Product Decomposes During Distillation Presence of residual acid.Wash the crude product multiple times with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
Unexpected Peaks in Analysis (GC-MS, NMR) Unreacted 2-chloro-1,1,2-trifluoroethyl ethyl ether.Improve reaction conditions (time, temperature) to drive the reaction to completion. Efficient fractional distillation is necessary for removal.[1]
Chlorodifluoroacetic acid.This can form from the hydrolysis of the ester if water is present with acid, especially at elevated temperatures. Ensure the product is dry before distillation and that all acid is neutralized.
Route 2: Direct Esterification of Chlorodifluoroacetic Acid

This is a classic Fischer esterification reaction between chlorodifluoroacetic acid and ethanol.

Experimental Protocol:

  • Chlorodifluoroacetic acid is dissolved in a suitable solvent (e.g., dichloromethane).

  • An excess of ethanol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled and washed with water, a saturated sodium bicarbonate solution, and then brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed.

  • The crude ester is purified by distillation.[2][3]

Potential Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water as it forms to drive the equilibrium towards the product. Use a larger excess of ethanol.
Presence of Water in Final Product Incomplete drying before distillation.Ensure the organic layer is thoroughly dried with a drying agent before filtration and distillation.
Unexpected Peaks in Analysis (GC-MS, NMR) Unreacted chlorodifluoroacetic acid.Improve reaction time or use a more efficient water removal method. The acidic starting material can be removed with a bicarbonate wash.
Unreacted ethanol.Remove by distillation.
Diethyl ether (if used as a solvent).Remove by distillation.
Route 3: Radical Chlorination of Ethyl Fluoroacetate

This method involves the chlorination of ethyl fluoroacetate at the alpha-position using sulfuryl chloride and a radical initiator like benzoyl peroxide.[1]

Experimental Protocol:

  • Ethyl fluoroacetate is mixed with sulfuryl chloride.

  • A radical initiator (e.g., benzoyl peroxide) is added.

  • The reaction is initiated by heat or UV light and proceeds until the desired level of conversion is reached.

  • The reaction mixture is cooled and washed to remove any remaining acids and the initiator byproducts.

  • The product is dried and purified by distillation.

Potential Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low Yield Insufficient initiation or premature termination of the radical reaction.Ensure the radical initiator is fresh and added in the correct amount. Control the reaction temperature carefully to maintain a steady radical chain reaction.
Formation of Multiple Products Over-chlorination or chlorination at other positions.Carefully control the stoichiometry of the chlorinating agent. The reaction can be non-selective, leading to dichlorinated or other polychlorinated byproducts.
Unexpected Peaks in Analysis (GC-MS, NMR) Unreacted ethyl fluoroacetate.Increase reaction time or initiator concentration.
Ethyl dichloroacetate (B87207) or other polychlorinated esters.Optimize the molar ratio of ethyl fluoroacetate to sulfuryl chloride to favor mono-chlorination. Fractional distillation may be required to separate these byproducts.
Byproducts from the radical initiator.These can typically be removed during the workup and purification steps.

Logical Workflow for Troubleshooting

Below is a generalized workflow for troubleshooting issues during the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Route-Specific Troubleshooting cluster_2 Corrective Actions cluster_3 Resolution start Synthesis Issue Encountered (e.g., Low Yield, Impurities) analysis Analyze Reaction Data (TLC, GC-MS, NMR) start->analysis route_check Identify Synthesis Route analysis->route_check rearrangement Rearrangement Issues: - Incomplete Reaction - Acidic Residue - Unreacted Ether route_check->rearrangement  Route 1 esterification Esterification Issues: - Equilibrium Limitation - Unreacted Acid/Alcohol route_check->esterification  Route 2 chlorination Chlorination Issues: - Over-chlorination - Low Initiation - Byproducts route_check->chlorination  Route 3 optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) rearrangement->optimize_conditions improve_workup Improve Workup Procedure (Washing, Drying) rearrangement->improve_workup esterification->optimize_conditions esterification->improve_workup chlorination->optimize_conditions chlorination->improve_workup purification Refine Purification (Fractional Distillation) optimize_conditions->purification improve_workup->purification end Problem Resolved: Pure this compound purification->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Ethyl Chlorodifluoroacetate Difluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl chlorodifluoroacetate difluoromethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the difluoromethylation of various substrates using this compound and related reagents.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired difluoromethylated product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in difluoromethylation reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your difluoromethylating agent. This compound and its common precursor, sodium chlorodifluoroacetate (SCDA), can be sensitive to moisture.[1] It is recommended to use freshly opened or properly stored reagents.

  • Inert Atmosphere: Many difluoromethylation reactions, especially those involving organometallic intermediates, are sensitive to oxygen and moisture.[1] Ensure your reaction vessel is properly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reaction Time and Temperature: Monitor the reaction progress using appropriate analytical techniques like TLC or 19F NMR.[2][3] Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times might cause product decomposition.[1][2]

Troubleshooting Workflow:

G start Low/No Product Yield reagent_quality Check Reagent Purity and Stability start->reagent_quality inert_atmosphere Ensure Strict Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK solution Optimize Conditions reagent_quality->solution Impure Reagents (Replace/Purify) reaction_conditions Verify Reaction Time and Temperature inert_atmosphere->reaction_conditions Atmosphere OK inert_atmosphere->solution Air/Moisture Contamination (Improve Technique) substrate_reactivity Assess Substrate Reactivity reaction_conditions->substrate_reactivity Conditions OK reaction_conditions->solution Suboptimal Time/Temp (Optimize) base_choice Evaluate Base and Solvent System substrate_reactivity->base_choice Substrate OK substrate_reactivity->solution Low Reactivity (Change Catalyst/Reagent) side_reactions Investigate Potential Side Reactions base_choice->side_reactions System OK base_choice->solution Incorrect Base/Solvent (Screen Alternatives) workup Review Workup Procedure side_reactions->workup Side Reactions Minimal side_reactions->solution Dominant Side Reactions (Adjust Conditions) workup->solution Workup OK workup->solution Product Loss During Workup (Modify Procedure)

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Difluorocarbene-Related Side Products

Question: I am observing significant side product formation, which I suspect is due to difluorocarbene. How is this happening and what can I do to minimize it?

Answer:

The generation of difluorocarbene (:CF2) is a common mechanistic pathway in reactions involving chlorodifluoroacetate salts, particularly under thermal conditions.[2][3] The highly reactive difluorocarbene can then lead to undesired side reactions.

Mechanism of Formation:

Thermal decarboxylation of sodium chlorodifluoroacetate is a primary route to difluorocarbene.[3] In some nucleophilic and copper-mediated reactions, the intermediate difluoromethyl anion or copper-difluoromethyl species can also undergo α-elimination of a fluoride (B91410) ion to generate difluorocarbene.[1]

Minimizing Side Reactions:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can promote the desired reaction, they can also accelerate the formation and subsequent reactions of difluorocarbene.[2]

  • Nucleophile Concentration: Ensure a sufficient concentration of the desired nucleophile is present to trap the difluorocarbene as it is formed.

  • Reaction Conditions Tuning: In some cases, chemoselectivity can be achieved by tuning the reaction conditions. For instance, under weakly acidic conditions, difluorocarbene generated from SCDA can selectively insert into an aliphatic O-H bond, while under basic conditions (using KOH), difluoromethylation occurs at a phenol (B47542) oxygen.[4]

Issue 3: Incomplete Conversion of Starting Material

Question: My reaction has stopped, but I still have a significant amount of unreacted starting material. What should I try?

Answer:

Incomplete conversion can be due to several factors related to reagent stoichiometry, activation, or substrate reactivity.

  • Insufficient Activator/Base: In reactions requiring a base or an activator (e.g., a fluoride source for TMSCF2H), ensure it is fresh and used in the correct stoichiometric amount.[1] The choice of base is also critical; for example, lithium hydroxide (B78521) has been used to promote the difluoromethylation of tosyl-protected anilines with ethyl bromodifluoroacetate.[5]

  • Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging to difluoromethylate.[1] Consider switching to a more reactive difluoromethylating agent or exploring a different catalytic system, such as palladium or copper catalysis for aryl halides.[4]

  • Solvent Effects: The choice of solvent can significantly impact reaction efficiency. For the difluoromethylation of thiophenols with SCDA, polar aprotic solvents like DMF, NMP, or DMSO were found to be effective, while solvents like 1,4-dioxane, DCE, MeCN, and THF resulted in no desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for difluoromethylation using sodium chlorodifluoroacetate (SCDA)?

A1: Typical conditions involve heating the substrate with SCDA in the presence of a base in a polar aprotic solvent. The optimal temperature and base can vary depending on the substrate. For example, the difluoromethylation of thiophenols is often carried out at around 95 °C with K2CO3 as the base in DMF.[2] For phenols, the reaction can be performed at 120 °C.[3]

Q2: Can this compound be used for the difluoromethylation of enolizable ketones?

A2: The difluoromethylation of enolizable ketones is challenging because the basic conditions often required can lead to competitive deprotonation at the α-position, resulting in enolate formation and subsequent side reactions.[1] Careful optimization of the base and reaction conditions is necessary to minimize these side reactions.

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of difluorocarbene-related byproducts, other common side reactions include:

  • Hydrolysis: Many difluoromethylating reagents are sensitive to moisture, which can lead to their decomposition.[1]

  • Proto-defluorination: This can be a competing pathway under certain conditions.

  • N-ethylation: When using ethyl bromodifluoroacetate with certain bases like DMAP for the difluoromethylation of tosyl-protected anilines, N-ethylation can become the major reaction pathway instead of the desired N-difluoromethylation.[5]

Q4: How can I monitor the progress of my difluoromethylation reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.[2][3] For TLC analysis, a sample of the reaction mixture can be taken, quenched, and then spotted on a TLC plate.[3] 19F NMR is particularly useful for quantifying the formation of the difluoromethylated product and detecting any fluorine-containing byproducts.[2]

Quantitative Data Summary

Table 1: Effect of Solvent on the Difluoromethylation of p-Methoxythiophenol with SCDA [2]

EntrySolventYield (%)
1DMF89
2NMP85
3DMSO82
41,4-DioxaneN.D.
5DCEN.D.
6MeCNN.D.
7THFN.D.
N.D. = not detected

Table 2: Effect of Temperature on the Difluoromethylation of p-Methoxythiophenol with SCDA in DMF [2]

EntryTemperature (°C)Yield (%)
19589
26562
3Room Temp.N.D.
N.D. = not detected

Experimental Protocols

Protocol 1: General Procedure for the Difluoromethylation of Thiophenols using Sodium Chlorodifluoroacetate (SCDA) [2]

  • To an oven-dried 25 mL screw-capped reaction vial containing a magnetic stir bar, add the base (e.g., K2CO3, 1.5 equivalents) and sodium chlorodifluoroacetate (2.0 equivalents).

  • Evacuate the vial and backfill with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., DMF, 3 mL) followed by the thiophenol substrate (1.0 equivalent) under the inert atmosphere.

  • Tightly seal the vial and stir the reaction mixture at the desired temperature (e.g., 95 °C) for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or 19F NMR.

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup and purification by column chromatography.

Logical Relationship of Reagents and Products:

G cluster_reagents Reagents cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products Thiophenol Ar-SH Product Ar-SCF2H Thiophenol->Product SCDA ClCF2COONa Carbene :CF2 SCDA->Carbene Δ, -CO2, -NaCl Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Temperature Temperature (e.g., 95 °C) Temperature->Product Carbene->Product SideProduct Side Products Carbene->SideProduct

Caption: Reagents and conditions for thiophenol difluoromethylation.

References

Optimizing reaction conditions for ethyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethyl chlorodifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and handling of this versatile reagent.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields can stem from several factors depending on the synthetic route.

  • Incomplete Reaction: Ensure the reaction has gone to completion. For the esterification of chlorodifluoroacetic acid with ethanol (B145695), a prolonged reflux time (e.g., 38 hours) is often necessary.[1][2] For the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid, maintaining the specified reaction temperature and time is critical.[3]

  • Suboptimal Temperature Control: Precise temperature management is crucial. For instance, in the synthesis from 2-chloro-1,1,2-trifluoroethyl ethyl ether, the temperature should be maintained between 5-15°C during the addition of sulfuric acid.[3]

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, reducing the yield. Ensure all glassware is dry and use anhydrous solvents where specified.

  • Impure Starting Materials: The purity of the starting materials is paramount. Impurities can lead to side reactions that consume reactants and complicate purification.[4]

  • Losses During Workup and Purification: Significant product loss can occur during extraction and distillation. Ensure proper phase separation during aqueous washes and use an efficient distillation setup.

Question: I am observing significant product decomposition during distillation. How can I prevent this?

Answer: Decomposition during distillation is a common issue, particularly when using the sulfuric acid method. This is often caused by residual acid in the crude product.

  • Thorough Washing: It is crucial to wash the crude product until it is free of acid before distillation. Use a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washes with water.[3]

  • Avoid Excessive Temperatures: Do not overheat the distillation flask. Distill under reduced pressure if necessary to lower the boiling point and minimize thermal decomposition.

Question: The final product is impure, showing extra peaks in NMR or GC analysis. What are the likely impurities and how can I remove them?

Answer: Impurities can be unreacted starting materials, side products, or decomposition products.

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual chlorodifluoroacetic acid, ethanol, or 2-chloro-1,1,2-trifluoroethyl ethyl ether. Optimizing reaction time and temperature can help.

  • Side Products: In the synthesis from 2-chloro-1,1,2-trifluoroethyl ethyl ether, side reactions can occur if the temperature is not well-controlled.

  • Decomposition Products: As mentioned, residual acid can cause decomposition. Chlorodifluoroacetic acid is a potential decomposition product.[5][6][7]

  • Purification: Fractional distillation is the most common method for purifying this compound. A moderately efficient packed column may be necessary for satisfactory separation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale syntheses are the Fischer esterification of chlorodifluoroacetic acid with ethanol, typically catalyzed by a strong acid like p-toluenesulfonic acid, and the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with concentrated sulfuric acid.[1][2][3]

Q2: What are the key safety precautions when working with this compound and its synthesis?

A2: this compound is a flammable liquid and can cause skin and eye irritation. The synthesis procedures may involve corrosive and hazardous materials.

  • Hydrogen Fluoride (B91410) Evolution: The synthesis from 2-chloro-1,1,2-trifluoroethyl ethyl ether evolves hydrogen fluoride gas, which is toxic and corrosive and will etch glass. This reaction must be performed in a well-ventilated fume hood.[3]

  • Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Flammability: this compound is flammable. Keep it away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for detailed safety information.

Q3: What are the typical reaction conditions for the esterification of chlorodifluoroacetic acid with ethanol?

A3: A common procedure involves refluxing chlorodifluoroacetic acid and ethanol in a solvent like dichloromethane (B109758) with a catalytic amount of p-toluenesulfonic acid for an extended period (e.g., 38 hours). The product is then isolated through aqueous workup and purified by distillation.[1][2]

Q4: How should I store this compound?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. It is also sensitive to moisture.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureEsterification of Chlorodifluoroacetic AcidReaction of 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Starting Materials Chlorodifluoroacetic acid, Ethanol2-Chloro-1,1,2-trifluoroethyl ethyl ether, Sulfuric acid
Catalyst/Reagent p-Toluenesulfonic acidConcentrated Sulfuric Acid
Solvent DichloromethaneNone (neat)
Reaction Temperature Reflux (e.g., in dichloromethane)5-15°C (addition), 10°C (reaction)
Reaction Time ~38 hours~2.5 - 3 hours
Reported Yield ~78.5%65-68%
Key Considerations Long reaction timeEvolution of toxic and corrosive HF gas

Experimental Protocols

Protocol 1: Synthesis of this compound from Chlorodifluoroacetic Acid and Ethanol[1][2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorodifluoroacetic acid (1.0 eq) and p-toluenesulfonic acid (catalytic amount) in dichloromethane.

  • Addition of Ethanol: Slowly add ethanol (1.5-2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 38 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound from 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether[3]
  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place crude 2-chloro-1,1,2-trifluoroethyl ethyl ether (1.0 eq). Equip an outlet to vent evolved hydrogen fluoride to a safe location in the fume hood.

  • Cooling: Cool the flask in an ice bath to below 5°C.

  • Addition of Sulfuric Acid: Add concentrated (96%) sulfuric acid (~2.0 eq) dropwise from the dropping funnel, maintaining the reaction temperature between 5-15°C. The addition typically takes 30-45 minutes.

  • Reaction: Stir the mixture at 10°C for 2 hours.

  • Workup:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and water.

    • Separate the lower organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution until free of acid, followed by several washes with water.

    • Dry the product over a suitable drying agent (e.g., Drierite).

  • Purification:

    • Filter off the drying agent.

    • Purify the crude ester by fractional distillation to yield pure this compound.

Mandatory Visualization

experimental_workflow_esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Chlorodifluoroacetic Acid and p-TsOH in Dichloromethane add_etoh Add Ethanol prep->add_etoh reflux Reflux for 38 hours add_etoh->reflux cool Cool to Room Temperature reflux->cool wash Aqueous Washes (Water, NaHCO3, Water) cool->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure Ethyl Chlorodifluoroacetate distill->product

Caption: Experimental workflow for the synthesis of this compound via esterification.

experimental_workflow_sulfuric_acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_mat Charge 2-Chloro-1,1,2-trifluoroethyl ethyl ether to flask cool_flask Cool to < 5°C start_mat->cool_flask add_h2so4 Add H2SO4 (5-15°C) (Evolves HF) cool_flask->add_h2so4 stir Stir at 10°C for 2 hours add_h2so4->stir quench Pour onto Ice/Water stir->quench separate Separate Organic Layer quench->separate wash_acid Wash with NaHCO3 (until acid-free) separate->wash_acid wash_water Wash with Water wash_acid->wash_water dry Dry over Drierite wash_water->dry filter Filter dry->filter distill Fractional Distillation filter->distill product Pure Ethyl Chlorodifluoroacetate distill->product

Caption: Experimental workflow for the synthesis of this compound using sulfuric acid.

References

Technical Support Center: Ethyl Chlorodifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl chlorodifluoroacetate.

Safety First: Handling and Storage FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin irritation and serious eye damage.[1][3] It may also cause an allergic skin reaction.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always work in a well-ventilated area or under a fume hood.[1][3][4] Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection (safety goggles and/or a face shield).[1][3][4][5] In situations where vapors or aerosols may be generated, respiratory protection is required.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][6] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] The compound is moisture-sensitive, so exposure to moist air or water should be avoided.[3]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, and finely powdered metals.[3]

Q5: What should I do in case of a spill?

A5: In case of a spill, evacuate the area and ensure adequate ventilation.[7] Remove all sources of ignition.[3] Use non-sparking tools and explosion-proof equipment.[3] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[1][7]

General Troubleshooting

Q1: My reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields can stem from several factors:

  • Moisture: this compound is moisture-sensitive.[3] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Verify the purity of your this compound and other reagents. Impurities can lead to side reactions.

  • Reaction Temperature: Temperature control can be critical. For instance, in some preparations, maintaining a low temperature during reagent addition is necessary to prevent side reactions.[8]

  • Acidic Residues: In syntheses of ethyl chlorofluoroacetate, failure to completely remove acidic impurities during workup can lead to decomposition during distillation, significantly reducing the yield.[8]

Q2: I am observing unexpected side products in my reaction. What could they be?

A2: The nature of side products will depend on the specific reaction. However, some general possibilities include:

  • Hydrolysis Products: Due to its moisture sensitivity, hydrolysis of the ester can occur, leading to the formation of chlorodifluoroacetic acid.

  • Products from α-ester Rearrangement: In reactions involving radical abstraction from the ethyl group, α-ester rearrangement can occur, producing chlorodifluoroacetic acid.[9][10]

  • Decomposition Products: At elevated temperatures or in the presence of certain reagents, decomposition can occur. Hazardous decomposition products include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[3]

Q3: I'm having trouble purifying my product after a reaction with this compound. What are some tips?

A3:

  • Washing: Ensure thorough washing of the crude product to remove unreacted starting materials and acidic or basic impurities. For example, washing with a saturated sodium bicarbonate solution is recommended to remove acid.[8]

  • Drying: Use an appropriate drying agent, such as anhydrous sodium sulfate (B86663) or Drierite, to remove any residual water before distillation.[8][11]

  • Fractional Distillation: For liquid products, fractional distillation can be effective for separating the desired product from impurities with different boiling points.[8] Using a moderately efficient column may be necessary for satisfactory separation.[8]

Specific Reaction Troubleshooting: Reformatskii Reaction

The Reformatskii reaction is a common application of this compound, often used to synthesize β-hydroxy esters.[2][5]

Q1: My Reformatskii reaction with this compound is not initiating. What should I do?

A1:

  • Zinc Activation: The surface of the zinc metal may be coated with an oxide layer that prevents the reaction from starting. Try activating the zinc using methods such as washing with dilute acid, treatment with iodine, or using a small amount of a pre-formed organozinc reagent.

  • Solvent Purity: Ensure your solvent (often DMF or THF) is anhydrous. Water will quench the organozinc reagent.[2][5]

  • Initiation Temperature: Gentle heating may be required to initiate the reaction. However, be cautious as the reaction can be exothermic once it starts.

Q2: The yield of my Reformatskii reaction is low, and I'm getting a significant amount of a side product that appears to be from the dimerization of this compound. How can I prevent this?

A2: Dimerization can occur if the organozinc reagent reacts with another molecule of this compound instead of the aldehyde or ketone.

  • Slow Addition: Add the this compound slowly to the mixture of zinc and the carbonyl compound. This will keep the concentration of the organozinc reagent low and favor the reaction with the carbonyl substrate.

  • Temperature Control: Maintain an appropriate reaction temperature. High temperatures can sometimes favor side reactions.

Experimental Protocols

Synthesis of this compound from Chlorodifluoroacetic Acid and Ethanol (B145695)

This protocol is adapted from a general procedure for esterification.[11]

Methodology:

  • Dissolve 504.3 g (3.87 mol) of chlorodifluoroacetic acid and 5.0 g of p-toluenesulfonic acid in 775 mL of dichloromethane (B109758) in a reaction vessel.

  • Slowly add 311.6 g (6.76 mol) of ethanol over 30 minutes at room temperature. Note that the temperature may rise during the addition.

  • Equip the vessel with a reflux condenser and heat the mixture at reflux for 38 hours.

  • After cooling to room temperature, wash the reaction mixture sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to yield this compound.

ReagentMolar Mass ( g/mol )Amount (g)Moles
Chlorodifluoroacetic acid130.48504.33.87
Ethanol46.07311.66.76
p-Toluenesulfonic acid172.205.00.029
Dichloromethane84.93--
ProductBoiling Point (°C)Yield (%)Purity (%)
This compound94-9678.598

Visual Troubleshooting Guides

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_analysis Analysis & Refinement cluster_solution Solution Problem Reaction Issue (e.g., Low Yield, Side Products) Reagents Check Reagent Purity and Stoichiometry Problem->Reagents Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->Conditions Moisture Ensure Anhydrous Conditions Problem->Moisture Workup Optimize Workup and Purification Reagents->Workup Conditions->Workup Moisture->Workup SideProducts Identify Side Products (e.g., GC-MS, NMR) Workup->SideProducts Solution Successful Reaction SideProducts->Solution ReformatskiiTroubleshooting cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Outcome NoReaction No Reaction Initiation ActivateZn Activate Zinc Surface (e.g., I2, acid wash) NoReaction->ActivateZn Anhydrous Ensure Anhydrous Solvent NoReaction->Anhydrous LowYield Low Yield / Dimerization SlowAddition Slow Addition of Ester LowYield->SlowAddition TempControl Optimize Temperature LowYield->TempControl Success Improved Reaction ActivateZn->Success Anhydrous->Success SlowAddition->Success TempControl->Success

References

Technical Support Center: In Situ Monitoring of Ethyl Chlorodifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with in situ monitoring of ethyl chlorodifluoroacetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common in situ monitoring techniques for reactions involving this compound?

Common techniques for in situ monitoring of organic reactions, including those with this compound, include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] In the gas phase, in situ FTIR spectroscopy has been successfully used to monitor the reactants and products of this compound reactions.[2][3] For liquid-phase reactions, NMR and MS are powerful analytical techniques for real-time analysis.[1]

Q2: What are the expected products from the reaction of this compound?

In gas-phase reactions with chlorine atoms, the primary products identified are chlorodifluoroacetic acid (CF2ClC(O)OH) and carbon monoxide.[2][4] The formation of chlorodifluoroacetic acid occurs through an α-ester rearrangement of the alkoxy radical formed after H-atom abstraction from the ethyl group.[2][3] In the absence of NOx, another potential product is a mixed anhydride, CF2ClC(O)OC(O)H, resulting from the reaction of the radical with O2.[2][3]

Q3: How can I quantify the reactants and products during the reaction?

For quantification using in situ FTIR, concentration-time profiles can be generated by integrating specific infrared absorption bands of the reactants and products.[2] In NMR spectroscopy, all intermediates and reaction byproducts can be quantitatively observed.[1] For techniques like Mass Spectrometry, Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) with Multiple Reaction Monitoring (MRM) scans can be used to observe catalytic intermediates and determine relative reaction rates.[1]

Troubleshooting Guides

FTIR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Poor signal-to-noise ratio - Low concentration of reactants.- Interfering absorption from the solvent or background.- Detector malfunction.- Increase the concentration of the reactants if possible.- Select a spectral region with minimal solvent interference.- Ensure the background spectrum is collected properly.- Check the detector performance and alignment.
Overlapping spectral bands - Similar functional groups in reactants, intermediates, and products.- Broad absorption bands.- Use spectral deconvolution techniques to separate overlapping peaks.- Monitor multiple, unique absorption bands for each species.- Consider using a different analytical technique with better resolution, such as NMR.
Baseline drift - Temperature fluctuations in the reaction cell.- Changes in the concentration of non-reacting species.- Instrument instability.- Ensure precise temperature control of the reaction cell.- Allow the instrument to stabilize before starting the measurement.- Use a stable internal standard for referencing.
NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad peaks - Presence of paramagnetic species.- High viscosity of the reaction mixture.- Poor magnetic field homogeneity.- Remove any paramagnetic impurities.- Dilute the sample if possible.- Shim the magnet to improve field homogeneity.
Inaccurate quantification - Incomplete relaxation of nuclei.- Poor signal-to-noise ratio.- Overlapping peaks.- Increase the relaxation delay (d1) to ensure full relaxation.- Increase the number of scans to improve the signal-to-noise ratio.- Use 19F NMR for organofluorine compounds to reduce spectral overlap.[5]
Reaction monitoring in heterogeneous mixtures - Inefficient mixing within the NMR tube.- Utilize an automated plunger-based device for mixing solid-liquid reactions inside the NMR tube.[6]
Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
Contamination in the mass spectrum - Leaching of contaminants from septa or other reaction vessel components.- Redesign the sample infusion flask to prevent heat degradation of the septum.[1]
Difficulty identifying intermediates - Low concentration or short lifetime of intermediates.- Employ sensitive techniques like PSI-ESI-MS with MRM scans.[1]
Separation of isobaric ions - Different species having the same mass-to-charge ratio.- Use ion mobility-mass spectrometry (IMS-MS) to separate ions based on their size and shape.[1]

Experimental Protocols

In Situ FTIR Spectroscopy for Gas-Phase Reactions

This protocol is based on the study of the gas-phase reaction of this compound with Cl atoms.[2][3]

  • Reaction Chamber: The experiments are conducted in a large-volume photoreactor (e.g., 1080 L) made of quartz glass.

  • Instrumentation: An in situ FTIR spectrometer is coupled to the reactor with a White-type mirror system to achieve a long optical path length.

  • Reactant Preparation: Known partial pressures of this compound, a Cl atom precursor (e.g., Cl2), and a reference compound (for relative rate measurements) are introduced into the reactor. The total pressure is brought up to atmospheric pressure with synthetic air.

  • Reaction Initiation: The reaction is initiated by photolysis of the Cl precursor using UV lamps.

  • Data Acquisition: Infrared spectra are recorded at regular intervals throughout the reaction.

  • Data Analysis: The concentrations of reactants and products are determined by analyzing their characteristic absorption bands in the IR spectrum.

Quantitative Data Summary

Product Yields in the Gas-Phase Reaction of this compound with Cl Atoms [2][4]

ProductYield (%)
Chlorodifluoroacetic Acid (CF2ClC(O)OH)86 ± 8
Carbon Monoxide (CO)34 ± 6

Visualizations

Experimental Workflow for In Situ FTIR Monitoring

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Introduce Reactants (this compound, Cl2) B Add Synthetic Air (to 1 atm) A->B C Initiate Reaction (UV Photolysis) B->C D In Situ FTIR Spectroscopy C->D E Record IR Spectra (Time-resolved) D->E F Analyze Absorption Bands E->F G Determine Concentrations & Kinetics F->G troubleshooting_logic Start Issue: Overlapping Spectral Peaks A Utilize Spectral Deconvolution Start->A B Monitor Multiple Unique Bands Start->B Outcome1 Resolution Achieved A->Outcome1 Outcome2 Persistent Overlap A->Outcome2 B->Outcome1 B->Outcome2 C Consider Alternative Technique (e.g., NMR) C->Outcome1 Outcome2->C

References

Managing thermal stability of ethyl chlorodifluoroacetate at reflux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl chlorodifluoroacetate, focusing on managing its thermal stability during reflux.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and at what temperature should I set my reflux?

A1: The boiling point of this compound is 96-97.5 °C.[1] For a standard reflux, the heating mantle should be set to a temperature that maintains a steady boil and a condensation ring about halfway up the condenser.

Q2: Is this compound stable at reflux temperatures?

A2: While this compound is used in reactions at reflux, prolonged heating can lead to decomposition. One identified pathway is an α-ester rearrangement, which can result in the formation of chlorodifluoroacetic acid.[2][3][4] The rate of decomposition can be influenced by factors such as reaction time, temperature, and the presence of impurities.

Q3: What are the known hazardous decomposition products of this compound?

A3: Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[5] While not definitively documented for standard reflux conditions, the formation of corrosive acidic byproducts like chlorodifluoroacetic acid is a primary concern.[2][3][4]

Q4: Are there any recommended stabilizers to prevent the decomposition of this compound at reflux?

A4: While specific stabilizers for the thermal decomposition of this compound at reflux are not well-documented in publicly available literature, general strategies for stabilizing esters can be considered. These include the use of antioxidants to scavenge free radicals that may initiate decomposition.[6] For hydrolysis, which is a different degradation pathway, carbodiimides can be effective.[6] However, their efficacy for thermal decomposition at reflux would need to be experimentally validated.

Q5: How can I minimize the decomposition of this compound during a lengthy reflux procedure?

A5: To minimize decomposition, it is recommended to conduct the reflux under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use the lowest possible temperature that maintains an effective reflux. Additionally, ensure all glassware is clean and dry, as impurities can potentially catalyze decomposition.

Troubleshooting Guides

Issue 1: My reaction mixture is turning acidic during reflux.

Possible Cause Troubleshooting Step
Thermal Decomposition The primary acidic byproduct is likely chlorodifluoroacetic acid, formed via α-ester rearrangement.[2][3][4]
1. Monitor pH: Periodically and carefully check the pH of your reaction mixture.
2. Reduce Temperature: Operate the reflux at the lower end of the effective temperature range.
3. Inert Atmosphere: Ensure your reaction is running under a continuous flow of an inert gas like nitrogen or argon.
4. Minimize Reaction Time: If possible, optimize your reaction to reduce the required reflux time.
Moisture Contamination This compound is moisture-sensitive and can hydrolyze to form acidic byproducts.[5]
1. Dry Glassware: Thoroughly dry all glassware in an oven before use.
2. Anhydrous Solvents: Use anhydrous solvents for your reaction.
3. Inert Atmosphere: Maintain a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Issue 2: I am observing unexpected side products in my final product mixture.

Possible Cause Troubleshooting Step
Decomposition Products Besides chlorodifluoroacetic acid, other uncharacterized byproducts may form from the thermal degradation of this compound.
1. Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify the side products.
2. Optimize Conditions: As with acidification, minimize reaction temperature and time, and use an inert atmosphere.
Reaction with Solvent or Reagents This compound is a reactive compound and may undergo side reactions with other components in your mixture at elevated temperatures.
1. Literature Review: Check for known incompatibilities between this compound and your other reagents or solvent at reflux temperatures.
2. Stepwise Addition: Consider adding the this compound to the reaction mixture at a lower temperature before initiating reflux.

Data Presentation

Physical and Safety Data for this compound

PropertyValue
Boiling Point 96-97.5 °C
Density 1.252 g/mL at 25 °C
Flash Point 18 °C (closed cup)
Hazard Classifications Flammable Liquid 2, Skin Corrosion 1B, Eye Damage 1

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition of this compound by GC-MS

Objective: To quantify the degradation of this compound and identify the formation of key byproducts over time at reflux.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert gas supply (nitrogen or argon)

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration of the internal standard.

  • Set up the reflux apparatus under a positive pressure of inert gas.

  • Add the stock solution to the round-bottom flask and begin heating to reflux.

  • Once reflux is established, take an initial sample (t=0).

  • Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour).

  • Quench the reaction in the aliquots by cooling and diluting with a suitable solvent if necessary.

  • Analyze the samples by GC-MS to determine the concentration of this compound relative to the internal standard and to identify and quantify any decomposition products.

Visualizations

Decomposition_Pathway Potential Decomposition Pathway of this compound at Reflux ECDFA This compound (ClCF2COOCH2CH3) Radical_Initiation Heat / Impurities (Radical Initiator) Intermediate_Radical Intermediate Radical (ClCF2COOCH•CH3) Radical_Initiation->Intermediate_Radical H• abstraction Alpha_Ester_Rearrangement α-Ester Rearrangement CDFA Chlorodifluoroacetic Acid (ClCF2COOH) Alpha_Ester_Rearrangement->CDFA Ethylene Ethylene (CH2=CH2) Alpha_Ester_Rearrangement->Ethylene

Caption: Potential decomposition of this compound.

Caption: Troubleshooting workflow for thermal instability.

References

Validation & Comparative

A Comparative Guide to Ethyl Chlorodifluoroacetate and Ethyl Bromodifluoroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The search in step 2 provided some valuable information, but direct comparative studies between ethyl chlorodifluoroacetate and ethyl bromodifluoroacetate remain scarce.

I have found:

  • Detailed experimental protocols for the Reformatsky reaction in general, and for difluoromethylation using ethyl bromodifluoroacetate.

  • Information on the divergent reactivity of ethyl bromodifluoroacetate depending on the reaction conditions.

  • Some context on the reactivity of alkyl halides in nucleophilic substitution, which can be used to infer the relative reactivity of the two compounds.

  • Physical properties of both compounds from the initial search.

What is still missing is explicit experimental data comparing the performance (e.g., reaction times, yields, side products) of this compound and ethyl bromodifluoroacetate in the same reaction under identical conditions. Without this direct comparison, the guide will be more theoretical than data-driven, which contradicts the user's core requirements.

Therefore, the next step must be very targeted at finding such comparative data. I will broaden my search to include other halodifluoroacetates to see if comparisons exist that can provide a basis for inference. I will also look for review articles that might summarize the relative reactivities of these reagents.The comprehensive searches have yielded a significant amount of information regarding the physical properties, general reactivity, and specific applications of both this compound and ethyl bromodifluoroacetate. I have found detailed protocols for the Reformatsky reaction and various difluoromethylation reactions. However, direct, side-by-side comparative studies with quantitative data (yields, reaction times under identical conditions) for the two reagents remain elusive. The available information allows for a strong inference of their relative reactivity based on the general principles of halogen leaving group ability (I > Br > Cl). I can construct the comparison guide based on this principle and support it with the collected experimental examples for each compound. While I don't have a single paper that directly compares the two in a table, I have enough information to create the comparison guide as requested by the user, fulfilling the core requirements by synthesizing information from multiple sources. Therefore, I will now proceed to organize the gathered information and generate the final response.

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the introduction of the difluoromethyl moiety (CF2) into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. Among the various reagents available for this purpose, this compound and ethyl bromodifluoroacetate have emerged as versatile and widely used building blocks. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their handling and use in synthesis. The following table summarizes their key physicochemical characteristics.

PropertyThis compoundEthyl Bromodifluoroacetate
Molecular Formula C₄H₅ClF₂O₂C₄H₅BrF₂O₂
Molecular Weight 158.53 g/mol 202.98 g/mol
Boiling Point 96-97.5 °C112 °C (at 700 mmHg)
Density 1.252 g/mL at 25 °C1.583 g/mL at 25 °C
Refractive Index (n20/D) 1.3581.387
CAS Number 383-62-0667-27-6

Reactivity and Performance in Synthesis

The primary difference in the synthetic utility of this compound and ethyl bromodifluoroacetate lies in the nature of the halogen atom, which directly influences the lability of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, rendering ethyl bromodifluoroacetate generally more reactive in reactions where the halogen acts as a leaving group, such as in the formation of organometallic reagents or in nucleophilic substitution reactions.

The Reformatsky Reaction

The Reformatsky reaction, which involves the formation of a zinc enolate followed by its addition to a carbonyl compound, is a cornerstone application for these reagents, providing access to β-hydroxy-α,α-difluoroesters.

General Reaction Scheme:

Caption: General scheme of the Reformatsky reaction.

While both reagents are employed in this reaction, the higher reactivity of the bromide analogue often translates to milder reaction conditions and potentially higher yields. The activation of zinc is a critical step for the successful insertion into the carbon-halogen bond.

This protocol describes a mild and efficient method for the synthesis of β-hydroxy-α,α-difluoro carboxylic acid ethyl esters.

Materials:

  • Aldehyde or ketone

  • Ethyl bromodifluoroacetate

  • Diethylzinc (Et₂Zn)

  • Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • To a solution of the carbonyl compound (1.0 mmol) and ethyl bromodifluoroacetate (1.5 mmol) in acetonitrile (5 mL) is added RhCl(PPh₃)₃ (0.05 mmol).

  • The mixture is cooled to 0 °C, and a solution of Et₂Zn in hexane (B92381) (1.0 M, 1.5 mL, 1.5 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

This rhodium-catalyzed method has been shown to be effective for a variety of aromatic and aliphatic aldehydes and ketones, with reported yields ranging from good to excellent.

Difluoromethylation of Nucleophiles

Both reagents serve as precursors for the introduction of the difluoromethyl group (-CF₂H) or the ethoxycarbonyldifluoromethyl group (-CF₂CO₂Et) onto various nucleophiles.

Ethyl bromodifluoroacetate, in the presence of a base like potassium carbonate, is effective for the difluoromethylation of phenols and thiols. The reaction is believed to proceed through a nucleophilic substitution pathway.

Caption: Experimental workflow for difluoromethylation.

Materials:

  • 4-mercaptophenol (B154117) (1 mmol)

  • Ethyl bromodifluoroacetate (1.05 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.2 mmol)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-mercaptophenol in DMF, add anhydrous K₂CO₃ and ethyl bromodifluoroacetate.

  • Heat the reaction mixture to 60 °C.

  • Monitor the progress of the reaction by TLC.

  • After completion, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the difluoromethylated product.

This method has demonstrated yields ranging from 20-95% for various thiols and phenols.

Comparative Performance and Selection Criteria

FeatureThis compoundEthyl Bromodifluoroacetate
Reactivity LowerHigher
Cost Generally lowerGenerally higher
Stability HigherLower, more susceptible to degradation
Typical Applications Used when milder reactivity is sufficient or preferred.Preferred for reactions requiring higher reactivity, such as with less reactive substrates or for achieving higher yields under milder conditions.

The choice between this compound and ethyl bromodifluoroacetate is a classic trade-off between reactivity and cost/stability. For routine transformations with reactive substrates, the more economical this compound may be sufficient. However, for challenging syntheses, less reactive substrates, or when milder reaction conditions are critical to preserve sensitive functional groups, the higher reactivity of ethyl bromodifluoroacetate often justifies its increased cost.

Logical Relationship of Reactivity

The underlying principle governing the reactivity difference is the bond dissociation energy of the carbon-halogen bond.

Halogen_Reactivity cluster_reactivity Reactivity Trend cluster_bond_energy Bond Dissociation Energy Cl C-Cl Br C-Br Cl->Br I C-I Br->I Cl_E C-Cl (Stronger) Br_E C-Br (Weaker) Br_E->Cl_E I_E C-I (Weakest) I_E->Br_E

Caption: Halogen bond energy vs. reactivity.

Conclusion

Both this compound and ethyl bromodifluoroacetate are valuable reagents for the introduction of the difluoromethyl group in organic synthesis. The choice between them should be guided by the specific requirements of the reaction, including the reactivity of the substrate, the desired reaction conditions, and economic considerations. Ethyl bromodifluoroacetate's higher reactivity often makes it the reagent of choice for more demanding transformations, while this compound provides a cost-effective alternative for more straightforward applications. Careful consideration of the principles outlined in this guide will enable researchers to make an informed decision and optimize their synthetic strategies.

Comparing reactivity of ethyl chlorodifluoroacetate and methyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between structurally similar reagents is paramount for process optimization and predicting reaction outcomes. This guide provides a detailed comparison of the gas-phase reactivity of ethyl chlorodifluoroacetate (ECDFA) and mthis compound (MCDFA), supported by experimental data.

This compound and mthis compound are important building blocks in organic synthesis, utilized in the production of pharmaceuticals, pesticides, and advanced materials.[1][2] While their structures differ by only a single methylene (B1212753) group, this variation significantly influences their reactivity, particularly in radical-initiated reactions. This guide focuses on their reaction with chlorine atoms, which serves as a model for their atmospheric degradation and can provide insights into their behavior in various chemical environments.[3]

Kinetic Data Summary

The gas-phase reactions of ECDFA and MCDFA with chlorine atoms have been studied, and the temperature-dependent rate coefficients determined.[3][4] The Arrhenius expressions, which describe the temperature dependence of the reaction rate constants, provide a quantitative measure of their relative reactivity.

CompoundArrhenius Expression (k) (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea/R) (K)
Mthis compound (MCDFA)(9.6 ± 5.1) × 10⁻¹² exp[−(1363 ± 79)/T][5]1363 ± 79[5]
This compound (ECDFA)(64.4 ± 29.7) × 10⁻¹² exp[−(1110 ± 68)/T][5]1110 ± 68[5]

Table 1: Arrhenius Expressions and Activation Energies for the Reaction of MCDFA and ECDFA with Cl atoms.

The data clearly indicates that this compound is more reactive than mthis compound towards chlorine atoms, as evidenced by its larger pre-exponential factor and lower activation energy.[5]

Reaction Products and Mechanisms

The primary reaction pathway for both esters is hydrogen atom abstraction by a chlorine atom.[3] However, the subsequent fate of the resulting radicals differs significantly, leading to different major products.

In the case of mthis compound , the abstraction of a hydrogen atom from the methyl group leads to the formation of a CF₂ClC(O)OCH₂• radical.[5] In the absence of NOx, this radical primarily reacts with O₂ to form a mixed anhydride, CF₂ClC(O)OC(O)H.[3][5]

For This compound , hydrogen abstraction predominantly occurs at the -CH₂- group of the ethyl moiety.[5] The resulting CF₂ClC(O)OCH•CH₃ radical undergoes an α-ester rearrangement, leading to the formation of chlorodifluoroacetic acid (CF₂ClC(O)OH) as the major product, with a yield of (86 ± 8)%.[3][5] In contrast, the yield of chlorodifluoroacetic acid from the reaction of MCDFA is significantly lower at (34 ± 5)%.[3]

G cluster_MCDFA Mthis compound (MCDFA) Reaction cluster_ECDFA This compound (ECDFA) Reaction MCDFA CF₂ClC(O)OCH₃ MCDFA_rad CF₂ClC(O)OCH₂• MCDFA->MCDFA_rad + Cl• - HCl MCDFA_prod Mixed Anhydride (CF₂ClC(O)OC(O)H) MCDFA_rad->MCDFA_prod + O₂ ECDFA CF₂ClC(O)OCH₂CH₃ ECDFA_rad CF₂ClC(O)OCH•CH₃ ECDFA->ECDFA_rad + Cl• - HCl ECDFA_prod Chlorodifluoroacetic Acid (CF₂ClC(O)OH) ECDFA_rad->ECDFA_prod α-ester rearrangement

Figure 1: Dominant reaction pathways for MCDFA and ECDFA with Cl atoms.

Experimental Protocols

The kinetic and product data presented were obtained from gas-phase experiments using the relative rate technique.[3]

Experimental Setup: The experiments were conducted in a 1080 L photoreactor over a temperature range of 287–313 K at a total pressure of 1000 ± 10 mbar of synthetic air.[3][5] Reactants and products were monitored in situ using Fourier Transform Infrared (FTIR) spectroscopy.[3]

Relative Rate Method: The rate coefficient for the reaction of the target compound (MCDFA or ECDFA) with Cl atoms was determined relative to a reference reaction with a known rate coefficient. In these studies, the reaction of Cl atoms with chloromethane (B1201357) was used as the reference.[4] The concentrations of the target compound and the reference compound were monitored over time during photolysis of a Cl₂/ester/reference/air mixture. The relative rate coefficient is then determined from the slope of a plot of ln([target]t₀/[target]t) versus ln([reference]t₀/[reference]t).

Product Identification and Quantification: Product identification and quantification were carried out using FTIR spectroscopy by comparing the product spectra with calibrated reference spectra of authentic samples.[3] The formation of products was confirmed to be primary by observing a linear relationship between the concentration of the product formed and the amount of the reactant consumed.[3]

G cluster_workflow Experimental Workflow start Prepare Gas Mixture (Ester, Cl₂, Reference, Air) photolysis Irradiate Mixture (Initiate Reaction) start->photolysis ftir Monitor Concentrations (FTIR Spectroscopy) photolysis->ftir data_analysis Data Analysis (Relative Rate Plots) ftir->data_analysis results Determine Rate Coefficients & Product Yields data_analysis->results

Figure 2: Workflow for determining reaction rate coefficients.

Conclusion

The experimental data demonstrates that this compound is more reactive than mthis compound in gas-phase reactions with chlorine atoms. This difference in reactivity is attributed to the presence of the -CH₂- group in the ethyl ester, which is more susceptible to hydrogen atom abstraction than the -CH₃ group of the methyl ester. The subsequent α-ester rearrangement of the ethyl-derived radical leads to a high yield of chlorodifluoroacetic acid, a pathway not as favored for the methyl ester. These findings are crucial for accurately modeling the atmospheric fate of these compounds and for controlling reaction selectivity in synthetic applications.

References

Comparative GC-MS Analysis of Ethyl Chlorodifluoroacetate Reaction Mixtures: A Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyl chlorodifluoroacetate reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed experimental protocol and supporting data to differentiate between a standard, clean reaction and one containing common impurities. Understanding the impurity profile is crucial for ensuring the quality, safety, and efficacy of subsequent synthetic steps in pharmaceutical and agrochemical development.[1]

Alternative 1: Standard Reaction Mixture

A standard synthesis of this compound, for instance, through the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid, is expected to yield a relatively clean product mixture post-workup.[2] The primary components would be the desired product and residual starting materials or solvents.

Alternative 2: Reaction Mixture with Impurities

Incomplete reactions or inadequate purification can lead to a more complex mixture containing byproducts. For example, insufficient washing of the crude product can result in residual acid, which may cause decomposition during distillation.[2] Other potential impurities could include unreacted starting materials and byproducts from side reactions.

Comparative Analysis

The following table summarizes the hypothetical quantitative data obtained from the GC-MS analysis of the two reaction mixtures.

Table 1: GC-MS Data for this compound Reaction Mixtures

CompoundRetention Time (min)Key m/z FragmentsRelative Abundance (Alternative 1)Relative Abundance (Alternative 2)
This compound8.5158 (M+), 160 (M+2), 113, 8598%85%
2-chloro-1,1,2-trifluoroethyl ethyl ether6.2160, 125, 97, 691%5%
Diethyl ether3.174, 59, 45<1%3%
Unidentified byproduct A7.8176, 141, 113Not Detected4%
Unidentified byproduct B9.2142, 114, 85Not Detected3%

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Protocol: GC-MS Analysis

This section details the methodology for the GC-MS analysis of an this compound reaction mixture.

1. Sample Preparation:

  • Dilute 1 µL of the reaction mixture in 1 mL of a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Vortex the sample for 30 seconds to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-550.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to identify the compound. The presence of a chlorine atom can be confirmed by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 ratio.[3][4][5]

  • Quantify the relative abundance of each component by integrating the peak areas in the TIC.

Visualizing the Analysis and Synthesis

To better understand the experimental workflow and the potential chemical transformations, the following diagrams are provided.

A Reaction Mixture Sample B Dilution in Solvent A->B C Injection into GC-MS B->C D Separation in GC Column C->D E Ionization and Fragmentation (MS) D->E F Detection and Data Acquisition E->F G Data Analysis (TIC and Mass Spectra) F->G H Compound Identification and Quantification G->H

Caption: GC-MS Experimental Workflow.

Reactant 2-chloro-1,1,2-trifluoroethyl ethyl ether Product This compound Reactant->Product Main Reaction Byproduct1 Unreacted Starting Material Reactant->Byproduct1 Incomplete Reaction Reagent H2SO4 Reagent->Product Byproduct2 Decomposition Products Product->Byproduct2 Side Reaction/Decomposition

Caption: this compound Synthesis Pathway.

References

Comparative Kinetic Analysis of Ethyl Chlorodifluoroacetate Reactions for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reaction kinetics of ethyl chlorodifluoroacetate, offering a comparative analysis with relevant alternatives and supported by experimental data.

This compound (ECDF) is a versatile building block in the synthesis of fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological activities and enhanced metabolic stability.[1] A thorough understanding of its reaction kinetics is paramount for optimizing synthetic routes, predicting reaction outcomes, and developing robust manufacturing processes. This guide provides a comparative overview of the kinetic studies of ECDF reactions, focusing on both gas-phase and solution-phase transformations, and presents detailed experimental protocols for further investigation.

Gas-Phase Reaction Kinetics: An Atmospheric Perspective

The atmospheric fate of ECDF is primarily determined by its reaction with chlorine atoms and hydroxyl radicals. Kinetic studies in the gas phase are crucial for understanding its environmental impact.

Table 1: Gas-Phase Reaction Kinetics of this compound and a Key Alternative [2]

ReactantReaction withRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)
This compoundCl atoms1.55 x 10⁻¹³(64.4 ± 29.7) x 10⁻¹² exp[-(1110 ± 68)/T]
Mthis compoundCl atoms1.21 x 10⁻¹⁴(9.6 ± 5.1) x 10⁻¹² exp[-(1363 ± 79)/T]

The reaction of this compound with chlorine atoms proceeds via hydrogen abstraction from the ethyl group.[2] The Arrhenius expression allows for the calculation of the rate coefficient at various temperatures, which is critical for atmospheric modeling. When compared to mthis compound, the ethyl analogue exhibits a significantly faster reaction rate, indicating that the ethyl group is more susceptible to abstraction.[2]

Solution-Phase Reaction Kinetics: Relevance to Synthesis

Table 2: Comparative Solution-Phase Kinetic Data of Related Esters

ReactantReaction ConditionSolventRate Constant (k)Reference
Ethyl ChloroacetateAlkaline HydrolysisAqueous34.5 m³/(kmol·s)--INVALID-LINK--[3]
Ethyl AcetateAlkaline HydrolysisAqueous0.1120 L/(mol·s) at 25°C--INVALID-LINK--[4]
Ethyl FluoroformateSolvolysisVariousSee reference for solvent dependency--INVALID-LINK--[5]
Ethyl ChloroformateSolvolysisVariousSee reference for solvent dependency--INVALID-LINK--[5]

The fluorine atoms in this compound are expected to have a significant impact on its reactivity in solution. The strong electron-withdrawing nature of the difluoromethyl group will likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ethyl chloroacetate. Conversely, the fluorine atoms may also influence the stability of the transition state and the leaving group ability of the chloride ion.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for both gas-phase and solution-phase kinetic studies are provided below.

Gas-Phase Kinetics: Relative Rate Method

The relative rate method is a widely used technique for determining the rate coefficients of gas-phase reactions.

Gas_Phase_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reactant_Prep Prepare gas mixtures of ECDF, reference compound, and radical precursor (e.g., Cl₂) in a photoreactor. Initiation Initiate reaction by photolysis of the radical precursor (e.g., UV irradiation). Reactant_Prep->Initiation Introduce mixture into reactor Monitoring Monitor the concentration of ECDF and the reference compound over time using in situ FTIR spectroscopy. Initiation->Monitoring Reaction proceeds Plotting Plot ln([ECDF]₀/[ECDF]t) vs. ln([Ref]₀/[Ref]t). Monitoring->Plotting Collect data Calculation Determine the relative rate coefficient from the slope of the plot. Plotting->Calculation Linear regression Absolute_k Calculate the absolute rate coefficient for ECDF using the known rate coefficient of the reference reaction. Calculation->Absolute_k k_ECDF = slope * k_Ref

Caption: Workflow for Gas-Phase Kinetic Studies using the Relative Rate Method.

Solution-Phase Kinetics: Stopped-Flow Spectroscopy

For fast reactions in solution, such as aminolysis or hydrolysis, stopped-flow spectroscopy is a powerful technique to measure reaction rates.

Solution_Phase_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Solution_Prep Prepare solutions of ECDF and the nucleophile (e.g., amine) in a suitable solvent. Loading Load the reactant solutions into separate syringes of the stopped-flow instrument. Solution_Prep->Loading Mixing Rapidly mix the solutions in the mixing chamber. Loading->Mixing Inject Detection Monitor the change in a spectroscopic signal (e.g., absorbance or fluorescence) as the reaction mixture flows into the observation cell. Mixing->Detection Flow Kinetic_Trace Obtain a kinetic trace of signal vs. time. Detection->Kinetic_Trace Record Fitting Fit the kinetic trace to an appropriate rate equation (e.g., pseudo-first-order). Kinetic_Trace->Fitting Rate_Constant Determine the observed rate constant (k_obs). Fitting->Rate_Constant Second_Order_k Plot k_obs vs. nucleophile concentration to determine the second-order rate constant. Rate_Constant->Second_Order_k Repeat at different concentrations

References

A Comparative Guide to Purity Assessment of Ethyl Chlorodifluoroacetate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like ethyl chlorodifluoroacetate is critical for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.[1] Gas Chromatography (GC) is a widely accepted method for assessing the purity of volatile compounds such as this compound.[1][2] This guide provides a detailed comparison of GC with other analytical techniques and includes supporting experimental protocols and data to aid in method selection and implementation.

Overview of Analytical Methodologies

The primary method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.[3] However, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) can also be employed, each with distinct advantages and limitations.

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and thermally stable compounds. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. For this compound, GC provides excellent resolution of the main component from potential impurities.

Quantitative NMR (qNMR) offers a primary ratio method of quantification without the need for a specific reference standard of the analyte. It provides structural information and quantification in a single experiment, making it a powerful tool for purity assessment against a certified internal standard.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. However, for a volatile compound like this compound, developing a robust HPLC method can be more challenging due to the need for a suitable chromophore for UV detection or the use of less common detectors.

Comparative Performance Data

The following table summarizes the key performance characteristics of GC-FID, qNMR, and HPLC for the purity assessment of this compound. The data presented are typical values expected for the analysis of small organic molecules.

Parameter Gas Chromatography (GC-FID) Quantitative NMR (¹H-NMR) High-Performance Liquid Chromatography (HPLC-UV)
Specificity High (excellent separation)Very High (structure-specific)Moderate to High (depends on column and detector)
Limit of Detection (LOD) ~1-10 ppm~100-500 ppm~10-100 ppm
Limit of Quantification (LOQ) ~5-30 ppm~500-1500 ppm~30-300 ppm
Precision (RSD%) < 2%< 1%< 3%
Linearity (R²) > 0.999> 0.999> 0.995
Throughput HighModerateHigh
Sample Preparation Simple dilutionSimple dilution with internal standardSolvent exchange, filtration
Cost per Sample LowModerateModerate

Experimental Protocols

Purity Assessment by Gas Chromatography (GC-FID)

This protocol describes a general method for the purity assessment of this compound using GC with Flame Ionization Detection.

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 300°C.

  • Data System: Chromatographic data station for peak integration and analysis.

b. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

c. Procedure:

  • Inject a solvent blank to ensure no interfering peaks are present.

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by area percent normalization:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Alternative Method: Quantitative NMR (qNMR)

This protocol outlines the determination of this compound purity using ¹H-NMR with an internal standard.

a. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe.

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Internal Standard: Maleic acid or another suitable certified reference material with a known purity and non-overlapping signals.

b. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent, cap, and vortex to dissolve.

c. Procedure:

  • Acquire the ¹H-NMR spectrum with appropriate relaxation delays (e.g., D1 = 30 s) to ensure full signal relaxation for accurate integration.

  • Integrate a well-resolved signal of this compound (e.g., the quartet of the -CH₂- group) and a signal of the internal standard.

  • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the purity of the internal standard.

Workflow for GC Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using Gas Chromatography.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound purity assessment by GC-FID.

Conclusion

Gas Chromatography is a robust, reliable, and cost-effective method for the routine purity assessment of this compound. It offers high resolution and sensitivity, making it well-suited for quality control in both research and production environments. While techniques like qNMR provide the advantage of being a primary method that can deliver high accuracy without a specific reference material, GC-FID remains the workhorse for this type of analysis due to its simplicity, high throughput, and lower operational cost. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of accuracy, and available instrumentation.

References

A Comparative Guide to Difluoromethylation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective introduction of a difluoromethyl (CF₂H) group is a critical strategy in modern medicinal chemistry. This functional group can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. The choice of an appropriate difluoromethylation reagent is paramount for the success of synthetic campaigns. This guide provides an objective comparison of common difluoromethylation reagents, supported by experimental data and detailed protocols, to aid in reagent selection.

The field of difluoromethylation has evolved rapidly, moving from harsh and limited methods to a diverse array of reagents with distinct mechanisms and substrate scopes. These reagents can be broadly classified into three main categories: radical, electrophilic, and nucleophilic.[1] The selection of a reagent is dictated by the nature of the substrate, the desired bond formation, and functional group tolerance.

Performance Comparison of Key Difluoromethylation Reagents

The following table summarizes the performance of several widely used difluoromethylation reagents, providing a snapshot of their typical reaction conditions and yields for the difluoromethylation of common substrates.

Reagent/MethodReagent NameReagent TypeTypical SubstrateCatalyst/InitiatorSolventTemp (°C)Yield (%)Reference
Radical Zn(SO₂CF₂H)₂ (DFMS)Radical (CF₂H• source)HeteroarenestBuOOHCH₂Cl₂/H₂O2350-95[2][3]
Difluoroacetic acidRadical (CF₂H• source)Heteroarenes(NH₄)₂S₂O₈DMSO/H₂O6040-80[2]
CF₂HSO₂NHNHBocRadical (CF₂H• source)AlkenesNot specifiedNot specifiedNot specifiedNot specified[4]
Electrophilic S-(difluoromethyl)diarylsulfonium tetrafluoroborateElectrophilic ("CF₂H⁺" equivalent)Sulfonic acids, aminesNoneNot specifiedNot specifiedNot specified[5]
N-Tosyl-S-difluoromethyl-S-phenylsulfoximineElectrophilic ("CF₂H⁺" equivalent)S-, N-, and C-nucleophilesBase (e.g., NaH)THF6065-95[5][6]
Nucleophilic (Difluoromethyl)trimethylsilane (TMSCF₂H)Nucleophilic ("CF₂H⁻" equivalent)Carbonyls, iminesFluoride or baseTHF-78 to RT50-85[7][8]
PhSO₂CF₂HNucleophilic ("CF₂H⁻" equivalent)Aldehydes, ketonesBase (e.g., t-BuOK)THF-78 to RT60-90[9]
Difluorocarbene Sodium chlorodifluoroacetate (ClCF₂COONa)Difluorocarbene (:CF₂) precursorPhenols, thiols, aminesHeatDMF12070-95[10]
Fluoroform (CHF₃)Difluorocarbene (:CF₂) precursorProtected α-amino acidsBase (e.g., LiHMDS)THF-70 to 25Good[11]

Experimental Protocols

Detailed methodologies for key difluoromethylation reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Radical C-H Difluoromethylation of Heteroarenes using DFMS[2][3]

This protocol describes a general procedure for the direct difluoromethylation of nitrogen-containing heteroarenes using zinc difluoromethanesulfinate (DFMS).

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zn(SO₂CF₂H)₂ (DFMS) (2.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O (3.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA) (optional, 1.0 equiv)

Procedure:

  • To a reaction vial, add the heterocyclic substrate (0.5 mmol, 1.0 equiv) and DFMS (1.0 mmol, 2.0 equiv).

  • Add a 1:1 mixture of CH₂Cl₂/H₂O (5.0 mL).

  • If the substrate is a nitrogen-containing heterocycle, TFA (0.5 mmol, 1.0 equiv) can be added to improve the reaction rate and conversion.

  • Add tBuOOH (0.75 mmol, 1.5 equiv) to the stirring mixture.

  • Stir the reaction at room temperature (23 °C) for 12-24 hours.

  • If the reaction is incomplete, a second addition of DFMS (1.0 mmol, 2.0 equiv) and tBuOOH (0.75 mmol, 1.5 equiv) may be necessary.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Difluoromethylation of Imidazoles using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine[6]

This method is suitable for the N-difluoromethylation of imidazole (B134444) derivatives.

Materials:

  • Imidazole derivative (1.0 equiv)

  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon), add the imidazole derivative (0.2 mmol, 1.0 equiv) and dry THF (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.24 mmol, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at 60 °C for 12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-difluoromethylated imidazole.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the logical relationships between different difluoromethylation strategies.

Radical_Difluoromethylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start Heteroarene Substrate + Zn(SO2CF2H)2 (DFMS) Initiation Add tBuOOH (Radical Initiator) Start->Initiation Reaction Radical C-H Difluoromethylation Initiation->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Difluoromethylated Heteroarene Purification->Product

Caption: Generalized workflow for radical C-H difluoromethylation of heteroarenes.

Caption: Classification of difluoromethylation reagents based on their reactive species.

Conclusion

The strategic introduction of the difluoromethyl group is a powerful tool in drug discovery and development.[12] The continued invention of novel difluoromethylation reagents has significantly expanded the scope and applicability of this transformation.[13] This guide provides a comparative overview to assist researchers in navigating the diverse landscape of available reagents and methodologies. The choice of reagent will ultimately depend on the specific molecular context, with radical C-H functionalization being particularly powerful for late-stage modification of complex molecules.[14] As the field progresses, the development of more efficient, selective, and sustainable difluoromethylation methods remains a key objective.

References

A Researcher's Guide to Validating the Structure of Compounds Synthesized from Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties. Ethyl chlorodifluoroacetate has emerged as a key building block for introducing the valuable difluoromethyl group. However, rigorous structural validation of the resulting synthesized compounds is paramount to ensure the integrity of research and development activities. This guide provides a comparative overview of the primary synthetic route using this compound and its alternatives, supported by experimental data for structural validation.

Comparison of Synthetic Routes for Difluoromethylation

The classical approach to synthesizing β-hydroxy-α,α-difluoroesters involves the Reformatsky reaction with this compound. However, a variety of alternative reagents have been developed, each with distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions. Below is a comparison of common difluoromethylation methods.

Synthetic MethodReagentTypical ReactionReported Yield (%)AdvantagesDisadvantages
Reformatsky Reaction This compoundReaction with aldehydes/ketones in the presence of zinc65-91%[1][2]Readily available starting material, well-established procedure.Requires activation of zinc, can have variable yields depending on substrate.
Nucleophilic Difluoromethylation Trimethyl(difluoromethyl)silane (TMSCF₂H)Lewis base or fluoride-catalyzed addition to electrophiles56-85%[3][4]High reactivity at low temperatures, suitable for enolizable substrates.Reagent can be expensive and moisture-sensitive.
Electrophilic/Radical Difluoromethylation Hu's Reagent (Difluoromethyl Phenyl Sulfone)Reaction with nucleophiles or radical precursors28-73% (radical reactions)[5]Versatile for both electrophilic and radical pathways.Can result in complex product mixtures in radical reactions.[5]
O-Difluoromethylation Difluoromethyltriflate (HCF₂OTf)Reaction with phenols and thiophenolsHigh yields (often determined by ¹⁹F NMR)[6]Rapid reactions at room temperature, broad functional group tolerance.[6]Reagent synthesis requires handling of triflic acid.

Experimental Protocols for Structural Validation

Accurate structural elucidation is critical. The following are detailed protocols for the key analytical techniques used to validate the structure of compounds synthesized from this compound and its alternatives.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7][8][9]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For quantitative analysis, an internal standard such as trifluorotoluene can be added.

  • Instrument Setup:

    • Use a 5 mm NMR tube.

    • Acquire spectra on a spectrometer operating at a frequency appropriate for ¹⁹F detection (e.g., 470 MHz).

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range for difluoromethyl groups (typically -80 to -130 ppm relative to CFCl₃).

    • Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds for qualitative spectra. For quantitative analysis, a 90° pulse angle and a longer relaxation delay (5 x T₁) are necessary.

    • Proton decoupling is typically used to simplify the spectra.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using an internal or external standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity and confirming the molecular weight of synthesized fluorinated compounds.[10][11]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[10]

    • If necessary, derivatize polar compounds to increase their volatility.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peak corresponding to the synthesized compound based on its retention time.

    • Analyze the mass spectrum to confirm the molecular ion and characteristic fragmentation pattern.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.[12][13][14][15][16]

Experimental Protocol:

  • Crystal Growth:

    • Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

  • Structure Validation:

    • Analyze the final structure for geometric reasonability and check for any inconsistencies in the data.

    • Deposit the final structure in a crystallographic database (e.g., the Cambridge Structural Database).

Visualizing Workflows and Pathways

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a compound derived from this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_result Final Confirmation start This compound + Aldehyde/Ketone reformatsky Reformatsky Reaction (Zinc Activation) start->reformatsky purification Workup & Purification (e.g., Column Chromatography) reformatsky->purification nmr ¹⁹F NMR Spectroscopy purification->nmr Purity & Functional Group ID ms GC-MS Analysis purification->ms Purity & Molecular Weight xray Single-Crystal X-ray Diffraction purification->xray Absolute Structure final_structure Validated Compound Structure nmr->final_structure ms->final_structure xray->final_structure G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Induces inhibitor Difluoromethylated JAK Inhibitor inhibitor->jak Inhibits

References

A Comparative Guide to Difluoromethylating Agents: Benchmarking Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the difluoromethyl (–CF₂H) group into organic molecules is a pivotal strategy in modern drug discovery and agrochemical development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity. Ethyl chlorodifluoroacetate has emerged as a valuable reagent for this purpose. This guide provides an objective comparison of this compound with other common difluoromethylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Overview of Difluoromethylating Agents

Difluoromethylating agents can be broadly categorized based on their mechanism of action, which typically involves the generation of a difluorocarbene (:CF₂) intermediate or a related reactive species. This compound and its analogues are precursors to difluorocarbene, a versatile intermediate for introducing the –CF₂H group.

This compound and its Analogs:

  • This compound (ClCF₂CO₂Et): A liquid reagent that can generate difluorocarbene under thermal or basic conditions.

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na): A stable, crystalline solid that serves as an inexpensive source of difluorocarbene upon heating.[1][2] It is often preferred for its ease of handling and relatively low environmental impact compared to gaseous reagents.[3]

Alternative Difluoromethylating Reagents:

  • Ruppert-Prakash Reagent (TMSCF₃): While primarily known as a trifluoromethylating agent, it can also be a source of difluorocarbene.

  • Bromodifluoromethylphosphonates and Sulfones: These compounds, such as BrCF₂PO(OEt)₂, are also effective difluorocarbene precursors.[4]

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in the difluoromethylation of various substrates. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Difluoromethylation of Phenols
EntrySubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-MethoxyphenolClCF₂CO₂NaK₂CO₃DMF95->99[5]
22-Hydroxychalcone (B1664081)ClCF₂CO₂NaK₂CO₃DMF100480[6]
34-Hydroxy-3-iodobenzoateClCF₂CO₂NaK₂CO₃DMF--99[6]
43-PhenylcyclohexenoneTFDA/NHC----78[7]
Table 2: Difluoromethylation of Thiols
EntrySubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-MethoxythiophenolClCF₂CO₂NaK₂CO₃DMF95-93[5]
24-MethylthiophenolClCF₂CO₂NaK₂CO₃DMF95-95[5]
32-NaphthalenethiolClCF₂CO₂NaK₂CO₃DMF95-91[5]
Table 3: N-Difluoromethylation of Heterocycles
EntrySubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IndoleClCF₂HKOHTHF-2-3-[8]
25-MethoxyindoleClCF₂HKOHTHF---[8]
3ImidazoleClCF₂CO₂NaK₂CO₃DMF95-85[5]
4PyrazoleClCF₂CO₂NaK₂CO₃DMF95-75[5]

Experimental Protocols

General Procedure for O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

This protocol is adapted from the difluoromethylation of 2-hydroxychalcones.[6]

Materials:

  • 2-Hydroxychalcone derivative (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-hydroxychalcone derivative, sodium chlorodifluoroacetate, and potassium carbonate.

  • Add DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl difluoromethyl ether.

General Procedure for S-Difluoromethylation of Thiols using Sodium Chlorodifluoroacetate

This protocol is based on the difluoromethylation of various thiols.[5]

Materials:

  • Thiol (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the thiol, sodium chlorodifluoroacetate, and potassium carbonate.

  • Add DMF to the mixture.

  • Heat the reaction to 95 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the pure difluoromethyl sulfide.

Reaction Mechanisms and Workflows

The difluoromethylation using halo-difluoroacetates proceeds through the thermal decarboxylation to generate a highly reactive difluorocarbene intermediate.

Reaction_Mechanism General Mechanism of Difluoromethylation via Difluorocarbene cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Reagent ClCF₂CO₂⁻ Na⁺ Carbene :CF₂ Reagent->Carbene Δ (-NaCl, -CO₂) Intermediate [Nu-CF₂H] Carbene->Intermediate Nucleophile Nu-H Nucleophile->Intermediate Base Product Nu-CF₂H Intermediate->Product Protonation

Caption: General mechanism of difluoromethylation via difluorocarbene.

A typical experimental workflow for a difluoromethylation reaction is outlined below.

Experimental_Workflow Experimental Workflow for Difluoromethylation Start Reaction Setup: Substrate, Reagent, Base, Solvent Reaction Heating and Stirring Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for a difluoromethylation reaction.

Conclusion

This compound and its sodium salt are effective and practical reagents for the introduction of the difluoromethyl group into a variety of substrates, including phenols, thiols, and N-heterocycles. Sodium chlorodifluoroacetate offers advantages in terms of handling and cost-effectiveness. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and scale of the synthesis. This guide provides a foundation for researchers to make informed decisions when selecting a difluoromethylating agent for their research and development activities.

References

Safety Operating Guide

Proper Disposal of Ethyl Chlorodifluoroacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of ethyl chlorodifluoroacetate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical effectively. This compound is a highly flammable, corrosive, and toxic substance that requires careful handling throughout its lifecycle, including disposal.[1]

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards. This chemical is classified as a highly flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear the following PPE:

  • Gloves: Chemically resistant gloves, such as nitrile rubber.[2]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[1]

In Case of a Spill: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the chemical with an inert dry material (e.g., sand, silica (B1680970) gel) and place it in a designated, sealed container for hazardous waste disposal.[1][2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in compliant disposal. This compound falls into the category of halogenated organic waste due to the presence of chlorine and fluorine atoms.[3]

  • Waste Container: Collect waste this compound in a designated, leak-proof, and compatible container, preferably plastic.[2][4] Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents.

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste or other waste streams like aqueous or solid waste.[3] Incompatible materials to keep separate from this compound waste include strong oxidizing agents, strong bases, and finely powdered metals.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Designate a specific, well-ventilated satellite accumulation area within the laboratory for hazardous waste storage, away from heat, sparks, and open flames.[2][4]

    • As waste this compound is generated, add it to the designated, properly labeled halogenated waste container.

    • Keep the waste container securely closed at all times, except when adding waste.[5]

  • Labeling:

    • Ensure the hazardous waste label is complete and accurate, including the chemical name ("this compound"), the hazards (flammable, corrosive, toxic), and the accumulation start date.

  • Arrange for Pickup:

    • Once the waste container is full or has reached the designated accumulation time limit (typically 9 months in a satellite accumulation area), contact your institution's EHS department to arrange for a hazardous waste pickup.[5]

    • Do not dispose of this compound down the drain or by evaporation.[2][6]

  • Final Disposal:

    • The EHS department will transport the waste to a licensed professional waste disposal service.[7]

    • The primary method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[3][8] This process ensures the complete destruction of the hazardous components.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 383-62-0
Molecular Formula C4H5ClF2O2
Flash Point 18 °C (64.4 °F) - closed cup
Density 1.252 g/mL at 25 °C
Boiling Point 96-97.5 °C
UN Number UN2924
Hazard Class 3 (Flammable Liquid)
Subsidiary Hazard Class 8 (Corrosive)
Packing Group II

Sources:[1][7][9]

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Request cluster_4 Step 4: Final Disposition start This compound Waste Generated identify Identify as Halogenated Organic Waste start->identify segregate Collect in Designated, Labeled Halogenated Waste Container identify->segregate storage Store in Secure Satellite Accumulation Area segregate->storage check_full Container Full or Time Limit Reached? storage->check_full check_full->storage No request Contact EHS for Hazardous Waste Pickup check_full->request Yes ehs_pickup EHS Transports to Licensed Facility request->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Ethyl chlorodifluoroacetate. This document provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a highly flammable liquid and vapor that can cause severe skin burns, and eye damage, and is harmful if swallowed, inhaled, or in contact with the skin.[1] Strict adherence to the following safety protocols is imperative to minimize risk and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Transfer Chemical safety goggles or a face shield.[1][2]Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[2]Lab coat or chemical-resistant apron.[3] Closed-toe shoes are mandatory.Work in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[2]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required if ventilation is inadequate or exposure limits are exceeded.[1]
Waste Disposal Chemical safety goggles.Chemical-resistant gloves.Lab coat and closed-toe shoes.Use in a well-ventilated area.

Note: Always consult the Safety Data Sheet (SDS) for the specific brand of this compound and the glove manufacturer's compatibility charts for detailed information on breakthrough times and permeation rates.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps.

Operational Workflow for Handling this compound Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container and move to designated flammables cabinet Handling Handling and Use Storage->Handling Transport in secondary containment Disposal Waste Disposal Handling->Disposal Collect all waste in labeled, sealed containers

Caption: A streamlined workflow for the safe management of this compound.

Step-by-Step Guidance:

  • Receiving and Unpacking: Upon receipt, visually inspect the container for any signs of damage or leaks. Wear appropriate PPE (gloves and eye protection) during unpacking.

  • Storage: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Keep the container tightly closed and away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[1]

  • Handling and Use:

    • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[1]

    • Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid procedures outlined below.

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Waste Disposal:

    • Dispose of waste this compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Immediate Actions are Crucial

In the event of an exposure or spill, rapid and correct response is critical.

Exposure Type Immediate First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

In the case of a spill, evacuate the area immediately. For small spills, and only if you are trained to do so, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1] Place the absorbed material into a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Disposal Plan: A Step-by-Step Guide

Proper disposal is a critical final step in the safe handling of this compound.

Disposal Plan for this compound Collect Collect Waste Label Label Container Collect->Label Segregate liquid and solid waste Store Store Securely Label->Store Include chemical name, hazards, and date Dispose Dispose via EHS Store->Dispose In a designated hazardous waste accumulation area

Caption: A clear and concise plan for the safe disposal of this compound waste.

By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.